Product packaging for 2-amino-N-(3,4-dimethylphenyl)benzamide(Cat. No.:CAS No. 102630-81-9)

2-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B017525
CAS No.: 102630-81-9
M. Wt: 240.3 g/mol
InChI Key: FYCFCRRBRLVDGR-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)benzamide (CAS 102630-81-9) is a high-purity benzamide derivative supplied for chemical and pharmaceutical research. This compound is a key intermediate in organic and medicinal chemistry synthesis, particularly in the development of heterocyclic structures like quinazolones, which are known for diverse biological activities . Key Research Applications: Antimicrobial Research: This 2-aminobenzamide scaffold serves as a core pharmacophore in the investigation of new antibacterial and antifungal agents. Research indicates related structures show activity against strains such as Staphylococcus aureus , Bacillus subtilis , and Aspergillus fumigatus . Anticancer Agent Development: Benzamide derivatives are explored as potential apoptosis inducers in cytotoxic agent development. The structure is a valuable building block for designing molecules that target various cancer cell lines . Chemical Synthesis: It is efficiently synthesized from isatoic anhydride and 3,4-dimethylaniline, serving as a versatile precursor for various bioactive heterocycles . Handling and Safety: This product is classified as an irritant. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and personal protective equipment requirements. Notice: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. The product must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B017525 2-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFCRRBRLVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333058
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102630-81-9
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-amino-N-(3,4-dimethylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical research areas. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthesis process.

Introduction

This compound belongs to the class of anthranilamides, which are recognized for their diverse biological activities and are pivotal building blocks in medicinal chemistry. The synthesis of this compound is of significant interest for the development of novel therapeutic agents. The most direct and widely utilized method for the preparation of N-substituted anthranilamides is the reaction of isatoic anhydride with a corresponding amine. This approach is favored for its efficiency and the commercial availability of the starting materials.

Core Synthesis Pathway

The principal synthesis route for this compound involves the nucleophilic acyl substitution reaction between isatoic anhydride and 3,4-dimethylaniline. The reaction proceeds via the nucleophilic attack of the primary amine of 3,4-dimethylaniline on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and the subsequent decarboxylation to yield the final amide product.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the proposed synthesis pathway.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Molar Ratio
Isatoic Anhydride2H-3,1-Benzoxazine-2,4(1H)-dioneC₈H₅NO₃163.131.0
3,4-Dimethylaniline3,4-DimethylanilineC₈H₁₁N121.181.1
Product This compound C₁₅H₁₆N₂O 240.30 1.0 (Theoretical)

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

  • Isatoic anhydride (1.0 eq)

  • 3,4-Dimethylaniline (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: To the stirred solution, add 3,4-dimethylaniline (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is characterized by the evolution of carbon dioxide gas.[1]

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold deionized water with stirring. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any residual solvent and unreacted starting materials.

  • Drying: Dry the isolated product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification setup Reaction Setup (Isatoic Anhydride in Solvent) addition Addition of 3,4-Dimethylaniline setup->addition reaction Heating (80-100 °C) 2-4 hours addition->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitation in Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Water filtration->washing drying Vacuum Drying washing->drying recrystallization Recrystallization (e.g., Ethanol/Water) drying->recrystallization final_product This compound recrystallization->final_product Pure Product

Caption: A typical experimental workflow for the synthesis of the target compound.

Safety Considerations

  • Isatoic anhydride can be an irritant.

  • 3,4-Dimethylaniline is toxic and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and desired product purity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-amino-N-(3,4-dimethylphenyl)benzamide. Due to a lack of extensive experimental data in publicly available literature for this specific molecule, this guide leverages data from structurally similar compounds and computational predictions to offer valuable insights for research and development purposes. The document includes tabulated summaries of physicochemical data, a detailed, plausible experimental protocol for its synthesis, and a representative diagram of a potential biological signaling pathway in which benzamide derivatives have been implicated. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving benzamide scaffolds.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The structure of this compound, featuring an aminobenzoyl group coupled with a dimethylaniline moiety, suggests its potential for interacting with biological targets and makes it a molecule of interest for further investigation. This guide aims to consolidate the available information and provide a robust starting point for its scientific exploration.

Physicochemical Properties

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 102630-81-9
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes and Rationale
Melting Point (°C) 140 - 160Based on melting points of similar substituted benzamides. The presence of amino and methyl groups can influence crystal lattice packing.
Boiling Point (°C) > 350Estimated based on the high molecular weight and aromatic nature, suggesting strong intermolecular forces.
Water Solubility Poorly solubleThe molecule has a significant non-polar surface area due to the two aromatic rings, which is expected to limit its solubility in water. The amino and amide groups will contribute to some minimal solubility.
LogP 2.5 - 3.5The octanol-water partition coefficient is predicted to be in this range, indicating a moderate lipophilicity, which is often favorable for drug-like molecules.
pKa (acidic) ~16-18The N-H proton of the amide is very weakly acidic.
pKa (basic) ~4-5The primary amino group on the benzoyl ring is the most basic site. The anilino nitrogen's basicity is significantly reduced due to resonance with the carbonyl group.

Experimental Protocols

While a specific, published synthesis protocol for this compound was not found, a standard and reliable method for its preparation would involve the coupling of 2-aminobenzoic acid (or a protected derivative) with 3,4-dimethylaniline.

Synthesis of this compound

Objective: To synthesize this compound via amide bond formation.

Materials:

  • 2-aminobenzoic acid

  • 3,4-dimethylaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Acid Chloride Formation (Method A):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminobenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-aminobenzoyl chloride.

  • Amide Coupling (Method A):

    • Dissolve the crude 2-aminobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Amide Coupling (Method B - Using a Coupling Agent):

    • In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq), 3,4-dimethylaniline (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction mixture by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to interact with a variety of biological targets and have been investigated for their potential as therapeutic agents. Notably, some benzamides have been identified as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Many benzamide-based Hh pathway inhibitors act by directly binding to and antagonizing the SMO receptor. A diagram illustrating this potential mechanism of action is provided below.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI Complex SUFU->GLI Sequesters & Inactivates GLI_act Active GLI GLI->GLI_act Activation Target_Genes Target Gene Expression (Proliferation, Survival) GLI_act->Target_Genes Promotes Benzamide This compound Benzamide->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow for Assessing Pathway Inhibition

To determine if this compound inhibits the Hedgehog pathway, a series of in vitro experiments could be conducted.

Experimental_Workflow Start Synthesize and Purify This compound Cell_Culture Culture Hh-responsive cells (e.g., Shh-LIGHT2 cells) Start->Cell_Culture Treatment Treat cells with varying concentrations of the compound Cell_Culture->Treatment Luciferase_Assay Measure GLI-dependent luciferase activity Treatment->Luciferase_Assay Data_Analysis Determine IC50 value Luciferase_Assay->Data_Analysis Downstream_Analysis Analyze downstream target gene expression (e.g., qPCR for GLI1, PTCH1) Data_Analysis->Downstream_Analysis Conclusion Confirm Hh pathway inhibition Downstream_Analysis->Conclusion

Caption: Workflow for evaluating Hedgehog pathway inhibition.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation of predicted physicochemical properties, a viable synthetic route, and a plausible biological target. The information presented herein should facilitate future research into this and related benzamide derivatives, aiding in the design and development of novel therapeutic agents. It is recommended that the predicted properties be experimentally verified to provide a more complete and accurate profile of this compound.

Biological Activity of 2-amino-N-(3,4-dimethylphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2-amino-N-(3,4-dimethylphenyl)benzamide derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related 2-aminobenzamide and N-arylbenzamide analogs, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzamide moiety, in particular, has attracted significant attention as a versatile pharmacophore for the development of targeted therapies, especially in oncology. This technical guide focuses on the potential biological activities of derivatives of this compound, drawing parallels from closely related analogs to elucidate their potential mechanisms of action, and to provide a framework for future research and development.

Anticancer and Kinase Inhibitory Potential

Derivatives of the 2-aminobenzamide and N-arylbenzamide core have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis. While specific data for the this compound core is not available, the following sections summarize the activities of analogous compounds.

Quantitative Data: Cytotoxicity of Structurally Related Benzamide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzamide and N-arylbenzamide derivatives against several human cancer cell lines. This data provides a comparative perspective on the potential potency of derivatives from the this compound scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-AminobenzamideBearing benzothiazole and phenylamine moiety (Compound 3a)A549 (Lung Carcinoma)24.59[1][2]
2-AminobenzamideBearing benzothiazole and phenylamine moiety (Compound 3c)A549 (Lung Carcinoma)29.59[1][2]
2-Amino-N-methoxybenzamidePyrimidine derivative (Compound 5d)Non-small cell lung cancer0.095[3]
2-Amino-N-methoxybenzamidePyrimidine derivative (Compound 5h)Non-small cell lung cancer0.071[3]
N-Aryl-1,3,4-oxadiazol-2-amineN-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MDA-MB-435 (Melanoma)Growth Percent: 15.43[4]
N-Aryl-1,3,4-oxadiazol-2-amineN-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)MDA-MB-435 (Melanoma)Growth Percent: 6.82[4]
Imidazole-based N-PhenylbenzamideDerivative 4eA549 (Lung), HeLa (Cervical), MCF-7 (Breast)8.9, 11.1, 9.2[5]
Imidazole-based N-PhenylbenzamideDerivative 4fA549 (Lung), HeLa (Cervical), MCF-7 (Breast)7.5, 9.3, 8.9[5]

Potential Signaling Pathways

Based on studies of related compounds, this compound derivatives may exert their anticancer effects by targeting various signaling pathways crucial for tumor growth and survival. A likely mechanism of action is the inhibition of protein kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Compound 2-Amino-N-(3,4-dimethylphenyl) benzamide Derivative Compound->RTK Inhibition Compound->RAF Inhibition Compound->PI3K Inhibition

Caption: Postulated inhibition of key oncogenic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel anticancer compounds. These protocols are generalized from various sources and can be adapted for the specific investigation of this compound derivatives.

Synthesis of 2-aminobenzamide Derivatives

A general method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Heating Heating IsatoicAnhydride->Heating Amine 3,4-Dimethylaniline Amine->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Product This compound Heating->Product

Caption: General synthetic workflow for 2-aminobenzamide derivatives.

Detailed Protocol:

  • Dissolve isatoic anhydride (1 equivalent) and 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Compound Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure Absorbance at 570 nm AddSolvent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture (Enzyme, Buffer, Substrate) AddCompound Add Test Compound at various concentrations Start->AddCompound Initiate Initiate Reaction with ATP AddCompound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Kinase Activity (e.g., Luminescence, Radioactivity) Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the purified recombinant kinase, a suitable buffer, and the specific substrate peptide.

  • Compound Addition: Add the test compounds at a range of concentrations to the reaction wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a luminescence-based ATP detection reagent).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, luminescence, or fluorescence, depending on the assay format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, the extensive research on structurally related 2-aminobenzamide and N-arylbenzamide analogs strongly suggests their potential as promising anticancer agents and kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for initiating research into this specific chemical space.

Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines. Subsequent mechanistic studies on the most potent compounds will be crucial to identify their specific molecular targets and signaling pathways. Such a focused effort will be instrumental in unlocking the therapeutic potential of this promising class of compounds.

References

Potential Therapeutic Targets of 2-amino-N-(3,4-dimethylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-amino-N-(3,4-dimethylphenyl)benzamide. While direct experimental data on this specific molecule is not yet available in published literature, its structural motifs—a 2-aminobenzamide core and an N-aryl substitution—are features of numerous biologically active compounds. By examining the structure-activity relationships (SAR) of closely related analogues, this document extrapolates potential mechanisms of action and therapeutic targets. The primary therapeutic areas identified for benzamide derivatives include oncology, infectious diseases, and inflammatory conditions. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols for target validation, and provides visual workflows and pathway diagrams to support future research and drug development efforts.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of clinically approved drugs with diverse therapeutic applications.[1] The 2-amino substitution is a key feature of many bioactive molecules, including histone deacetylase (HDAC) inhibitors, while the N-aryl group is critical for modulating potency and selectivity across various targets. This guide explores the most probable therapeutic targets for this compound based on an analysis of its structural analogues.

Potential Therapeutic Areas and Targets

Based on extensive literature review of structurally similar compounds, the most promising therapeutic applications for this compound are in oncology, infectious diseases, and inflammation.

Oncology

The 2-aminobenzamide scaffold is a well-established pharmacophore in anticancer agents, most notably as a zinc-binding group in HDAC inhibitors. Furthermore, related N-aryl benzamides have been shown to target various protein kinases and protein-protein interactions crucial for cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: The ortho-amino group on the benzamide ring can act as a chelating moiety for the zinc ion in the active site of HDAC enzymes. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation, altered gene expression, cell cycle arrest, and apoptosis in cancer cells. Several 2-aminobenzamide derivatives have demonstrated potent pan-HDAC or isoform-selective inhibitory activity.[2]

  • Protein Kinase Inhibition: Various substituted benzamides have been identified as inhibitors of protein kinases that are critical for tumor growth, angiogenesis, and metastasis. Potential kinase targets for this compound, based on analogue studies, include:

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply.[3]

    • PI3Kα: Phosphoinositide 3-kinase alpha is a central node in a signaling pathway that promotes cell survival and proliferation.[3]

    • c-MET: The mesenchymal-epithelial transition factor is a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[3]

    • BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML), and its inhibition is a validated therapeutic strategy.[4]

  • Inhibition of Protein-Protein Interactions: Bis-benzamide derivatives have been shown to inhibit the interaction between the Androgen Receptor (AR) and its coactivators, a key driver in prostate cancer.[5] The N-aryl group of this compound could potentially mediate such interactions.

Antimicrobial Activity

A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8] While specific molecular targets in microorganisms are often not fully elucidated in initial studies, this represents a significant area of therapeutic potential. The mechanism could involve inhibition of essential microbial enzymes or disruption of cell wall integrity.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-aminobenzamide have been reported to possess analgesic and anti-inflammatory properties.[9][10] One study noted that the analgesic effects were not mediated by the inhibition of prostaglandin synthesis, suggesting a mechanism distinct from traditional NSAIDs.[10] A potential mechanism is the inhibition of albumin denaturation, a marker of anti-inflammatory activity.[9]

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of various benzamide derivatives that are structurally related to this compound. This data provides a benchmark for assessing the potential potency of the target compound.

Compound ClassSpecific Compound/DerivativeTarget/AssayActivity (IC50/GI50/MIC)Reference
Anticancer 2-aminobenzothiazole-TZD hybrid (Compound 20)VEGFR-2 Kinase0.15 µM[3]
2-aminobenzothiazole-CT hybrid (Compound 21)VEGFR-2 Kinase0.19 µM[3]
2-aminobenzothiazole derivative (Compound 25)c-MET Kinase17.6 nM[3]
2-aminobenzothiazole derivative (Compound 54)PI3Kα Kinase1.03 nM[3]
Pyrimidine-carboxamide (CHMFL-ABL-053)ABL1 Kinase70 nM[4]
Pyrimidine-carboxamide (CHMFL-ABL-053)K562 CML Cell Line14 nM (GI50)[4]
Bis-benzamide (Compound 14d)LNCaP Prostate Cancer Cells16 nM[5]
Antimicrobial 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5)Aspergillus fumigatusMore potent than Clotrimazole[6][7]
Anti-inflammatory 2-amino-N-phenethylbenzamidesAlbumin DenaturationIC50 values comparable to Diclofenac[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for identifying and validating the therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is designed to determine the concentration at which the compound inhibits 50% of the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well microplates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the substrate and ATP to each well.

    • Initiate the reaction by adding 10 µL of recombinant VEGFR-2 enzyme solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Human cancer cell line (e.g., HCT-116), complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, this compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound in fresh medium. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Reagents and Materials: Bacterial or fungal strain (e.g., Staphylococcus aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microplates, this compound, and a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.

  • Procedure:

    • Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of a 96-well plate.

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.

Visualizations: Workflows and Pathways

The following diagrams illustrate a potential experimental workflow for target deconvolution and a hypothetical signaling pathway that could be inhibited by this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization A This compound B Phenotypic Screening (e.g., Antiproliferative Assay) A->B C Broad Kinase Panel Screen A->C D Antimicrobial Susceptibility Screen A->D E Identify 'Hit' Kinases or Phenotypes B->E C->E D->E F IC50 Determination for Top Hits E->F H In Silico Docking Studies E->H G Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) F->G I Structure-Activity Relationship (SAR) Studies G->I H->I J ADMET Profiling I->J K In Vivo Efficacy Studies I->K

Caption: Experimental workflow for target identification.

G GF Growth Factor VEGFR2 VEGFR-2 GF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound 2-amino-N-(3,4- dimethylphenyl)benzamide Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogues provides a strong foundation for future investigation. The most promising avenues for research lie in its potential as an anticancer agent, likely through the inhibition of protein kinases or histone deacetylases. Furthermore, its potential as an antimicrobial and anti-inflammatory agent warrants exploration. The experimental protocols and workflows outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action and validating the therapeutic potential of this compound. Continued investigation into this and related benzamide derivatives is a promising strategy for the development of novel therapeutics.

References

An In-depth Technical Guide on the Solubility of 2-amino-N-(3,4-dimethylphenyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-amino-N-(3,4-dimethylphenyl)benzamide in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation frameworks necessary for its determination and analysis.

Introduction

This compound is an organic compound whose solubility characteristics are crucial for its application in drug development, chemical synthesis, and formulation science. Understanding its behavior in different organic solvents is fundamental for processes such as purification, crystallization, and the preparation of pharmaceutical dosage forms. This guide outlines the standardized experimental procedures for quantifying the solubility of this compound and provides templates for the systematic presentation of the resulting data.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules. For this compound, the presence of both polar (amino and amide groups) and non-polar (dimethylphenyl and benzene rings) moieties suggests a nuanced solubility profile across a range of organic solvents. Factors influencing solubility include temperature, pressure, and the presence of impurities.

Experimental Determination of Solubility

The following protocols describe the common methods for determining the solubility of a solid organic compound in an organic solvent.

3.1. Shake-Flask Method (Equilibrium Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation.

  • Replication: The experiment should be repeated at least three times to ensure the reproducibility of the results.

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

  • Dispensing: Aliquots of the stock solution are dispensed into a multi-well plate. The solvent is then evaporated to leave a thin film of the compound in each well.

  • Solvent Addition: A known volume of each test organic solvent is added to the wells.

  • Equilibration and Measurement: The plate is sealed and agitated at a constant temperature. The concentration of the dissolved compound is measured at various time points using an integrated analytical system, such as a plate reader with UV-Vis detection, until a plateau is reached, indicating equilibrium.

Below is a diagram illustrating the general workflow for solubility determination.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add excess this compound to solvent start->add_solute agitate Agitate at constant temperature add_solute->agitate equilibrate Allow to reach equilibrium agitate->equilibrate filter Filter supernatant equilibrate->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Caption: General workflow for the experimental determination of solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

Organic SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dichloromethane9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Hexane1.9Data to be determinedData to be determined

Table 2: Temperature Dependence of Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100 mL)
10Data to be determined
25Data to be determined
40Data to be determined
60Data to be determined

Logical Relationships in Solubility Screening

A systematic approach to solubility screening involves classifying solvents and interpreting the results to understand the physicochemical properties of the compound.

The following diagram illustrates a decision-making process for classifying the solubility of a compound.

G Solubility Classification Logic start Start with unknown compound test_water Test solubility in Water start->test_water water_soluble Soluble in Water (Polar compound) test_water->water_soluble Yes water_insoluble Insoluble in Water test_water->water_insoluble No end End Classification water_soluble->end test_nonpolar Test solubility in Non-polar Solvent (e.g., Hexane) water_insoluble->test_nonpolar nonpolar_soluble Soluble in Non-polar Solvent (Non-polar compound) test_nonpolar->nonpolar_soluble Yes intermediate_polarity Insoluble in both (Intermediate polarity or requires specific interactions) test_nonpolar->intermediate_polarity No nonpolar_soluble->end test_polar_aprotic Test in Polar Aprotic Solvent (e.g., Acetone) intermediate_polarity->test_polar_aprotic polar_aprotic_soluble Soluble (Likely polar aprotic interactions) test_polar_aprotic->polar_aprotic_soluble Yes test_polar_aprotic->end No polar_aprotic_soluble->end

Caption: Decision tree for classifying compound solubility.

Conclusion

Technical Whitepaper: Molecular Structure and Conformation of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed crystallographic and conformational data for the specific molecule, 2-amino-N-(3,4-dimethylphenyl)benzamide, is not available in public literature based on the conducted search. However, a comprehensive analysis of the closely related compound, N-(3,4-dimethylphenyl)benzamide , has been performed, for which crystallographic data is publicly accessible[1]. This guide provides a detailed examination of this analogue to serve as a structural reference for researchers.

The requested molecule, this compound, has the following chemical structure:

Caption: 2D structure of this compound.

Molecular Structure and Conformation of N-(3,4-Dimethylphenyl)benzamide

This section details the experimentally determined solid-state structure of N-(3,4-dimethylphenyl)benzamide (N34DMPBA), a structural analogue of the target compound. The analysis is based on single-crystal X-ray diffraction data.

Conformation

The determined structure of N-(3,4-dimethylphenyl)benzamide reveals specific conformational features. The conformation of the N—H bond is anti to the meta-methyl substituent on the aniline ring. This arrangement is similar to that observed in N-(3,4-dichlorophenyl)benzamide but contrasts with the syn conformation seen in N-(3,4-dimethylphenyl)acetamide[1]. The bond parameters are generally consistent with those found in other benzanilide structures[1].

In the crystal lattice, molecules are organized into a column-like structure extending along the a-axis, a packing arrangement facilitated by intermolecular N—H⋯O hydrogen bonds[1].

Crystallographic Data

The compound was analyzed using single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized below.

Parameter Value
Chemical Formula C₁₅H₁₅NO
Formula Weight 225.28
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.1082 (2)
b (Å) 9.8123 (2)
c (Å) 28.5126 (8)
V (ų) 2548.24 (10)
Z 8
Temperature (K) 295 (2)
Radiation Mo Kα
μ (mm⁻¹) 0.07
Reflections Collected 21605
Independent Reflections 2527
R[F² > 2σ(F²)] 0.058
wR(F²) 0.194
Goodness-of-fit (S) 0.97
Table 1: Crystallographic data and refinement details for N-(3,4-dimethylphenyl)benzamide[1].
Intermolecular Interactions

The primary intermolecular force governing the crystal packing of N-(3,4-dimethylphenyl)benzamide is hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link adjacent molecules, forming a stable, repeating chain that propagates through the crystal.

Intermolecular N-H···O Hydrogen Bonding cluster_0 Molecular Unit 1 cluster_1 Molecular Unit 2 cluster_2 Molecular Unit 3 M1_N N-H M2_O C=O M1_N->M2_O H-Bond M1_O C=O M2_N N-H M3_O C=O M2_N->M3_O H-Bond M3_N N-H

Caption: Intermolecular hydrogen bonding in N-(3,4-dimethylphenyl)benzamide.

Experimental Protocols

The following section outlines the methodology used for the synthesis and structural determination of N-(3,4-dimethylphenyl)benzamide.

Synthesis and Crystallization

The title compound was prepared according to established literature methods[1]. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur System diffractometer for data collection at 295 K[1]. The structure was solved using direct methods and refined on F² by a full-matrix least-squares technique. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and treated as riding atoms. The final refinement statistics confirm the quality of the determined structure[1].

Workflow for Crystal Structure Determination prep Synthesis & Purification cryst Crystallization (Slow Evaporation from Ethanol) prep->cryst mount Crystal Mounting cryst->mount collect X-ray Data Collection (Oxford Diffraction Xcalibur) mount->collect solve Structure Solution (Direct Methods) collect->solve refine Structure Refinement (Full-matrix least-squares on F²) solve->refine final Final Structural Model refine->final

Caption: Experimental workflow for structural analysis.

Conclusion

While direct experimental data for this compound remains elusive in the surveyed literature, the detailed crystallographic analysis of the analogue N-(3,4-dimethylphenyl)benzamide provides valuable structural insights. The conformation is characterized by an anti arrangement of the N-H bond relative to the meta-methyl group, and its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds[1]. This information serves as a robust starting point for researchers and drug development professionals interested in this class of compounds, forming a basis for computational modeling and guiding future experimental work.

References

The Emerging Role of 2-amino-N-(3,4-dimethylphenyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a primary aromatic amine and an amide linkage, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide delves into the core aspects of 2-amino-N-(3,4-dimethylphenyl)benzamide, a specific derivative within this class, and explores its potential in drug discovery by examining the broader context of its chemical analogues. While direct and extensive research on this particular molecule is nascent, the activities of its structural relatives provide a strong rationale for its investigation as a valuable building block in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with an appropriate aniline. This method provides a straightforward and efficient route to the core scaffold. The physicochemical properties of the parent compound and its analogues are crucial for their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₁₅H₁₆N₂O240.30102630-81-9The core compound of interest.[1]
2-amino-N-(3,4-dimethoxyphenyl)benzamideC₁₅H₁₆N₂O₃272.30Not specifiedAn analogue with dimethoxy substitution, evaluated for antimicrobial activity.[2][3]
2-amino-N-(p-tolyl)benzamideC₁₄H₁₄N₂O226.27Not specifiedA positional isomer analogue.[2]
N-(3,4-dimethylphenyl)benzamideC₁₅H₁₅NO225.28Not specifiedA related compound lacking the 2-amino group, with determined crystal structure.[4]

Experimental Protocols

A generalized protocol for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride is described below.

Protocol 1: General Synthesis of 2-aminobenzamide Derivatives

  • Reaction Setup: A mixture of isatoic anhydride (1.0 eq.) and the corresponding aniline derivative (e.g., 3,4-dimethylaniline, 1.1 eq.) is prepared in a suitable solvent, such as dimethylformamide (DMF).

  • Heating: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours, or subjected to microwave irradiation for a shorter duration (e.g., 4-10 minutes at 280-400 W).[2][3]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Isolation: The resulting precipitate is collected by filtration, washed with distilled water, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or benzene, to yield the desired 2-aminobenzamide derivative.[2]

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

Medicinal Chemistry Applications of the 2-Aminobenzamide Scaffold

Derivatives of the 2-aminobenzamide core have been explored for a wide range of therapeutic applications, highlighting the scaffold's potential.

Antimicrobial Activity

Several studies have investigated 2-aminobenzamide derivatives for their antibacterial and antifungal properties. The substitution pattern on the N-phenyl ring plays a significant role in determining the antimicrobial spectrum and potency. For instance, certain derivatives have shown moderate to good activity against various bacterial and fungal strains.[3]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Analogues

CompoundTest OrganismInhibition Zone (mm)
2-Amino-N-(3,4-dichlorophenyl)benzamide Mycobacterium tuberculosisGood activity
Compound 5 (a 2-aminobenzamide derivative) Aspergillus fumigatusExcellent activity (more potent than Clotrimazole)

Note: Specific quantitative data for this compound is not available in the reviewed literature. The data presented is for illustrative analogues.

Anticancer and Immuno-oncology Potential

The benzamide scaffold is present in numerous anticancer agents. Derivatives of 2-aminobenzamide have been investigated as potential antiproliferative agents.[5] Notably, the benzamide moiety has been incorporated into molecules designed as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[6] One potent compound from a benzamide series, D2, exhibited an IC50 of 16.17 nM in a PD-1/PD-L1 inhibition assay.[6] This suggests that the this compound scaffold could be a valuable starting point for the design of novel immune checkpoint inhibitors.

Table 3: In Vitro Activity of a Representative Benzamide-based PD-L1 Inhibitor

CompoundAssayIC₅₀ (nM)
D2 PD-1/PD-L1 Inhibition16.17

Note: D2 is a complex benzamide derivative, not this compound.

Antiviral Activity

Recent research has identified 2-aminobenzamide derivatives as potent inhibitors of the HIV-1 Viral infectivity factor (Vif).[7] Vif is a crucial protein for HIV-1 replication, making it an attractive target for antiviral drug development. A series of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives were synthesized and evaluated, with some compounds showing efficient inhibition of virus replication with EC50 values in the low micromolar range.[7]

Table 4: Antiviral Activity of Representative 2-Aminobenzamide Derivatives against HIV-1

CompoundEC₅₀ (µM)
Compound 5 9.81
Compound 16 4.62

Note: These compounds have a different substitution pattern compared to this compound.

Other Therapeutic Areas

The versatility of the benzamide scaffold extends to other therapeutic areas. Benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes, anticonvulsants, and agents targeting the central nervous system.[8][9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminobenzamide derivatives are a result of their interaction with various biological targets. For instance, as PD-1/PD-L1 inhibitors, they would function by disrupting the interaction between these two proteins, thereby restoring the antitumor activity of T cells.

PD1_PDL1_Inhibition cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell T_Cell T Cell T_Cell_Activation T Cell Activation & Antitumor Response PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding Tumor_Cell Tumor Cell Inhibition Inhibition PDL1->Inhibition Benzamide 2-amino-N-(3,4-dimethylphenyl) benzamide Analogue Benzamide->PDL1 Blocks Interaction Inhibition->T_Cell T Cell Inhibition

Caption: Proposed mechanism of action for a 2-aminobenzamide analogue as a PD-L1 inhibitor.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery of bioactive 2-aminobenzamide derivatives involves a multi-step process from synthesis to biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Isatoic Anhydride + 3,4-dimethylaniline reaction Condensation Reaction start->reaction purification Purification & Characterization reaction->purification compound This compound purification->compound screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) compound->screening Test Compound secondary Secondary Assays (e.g., MIC, IC50 determination) screening->secondary moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) secondary->moa hit Identification of Hit Compounds moa->hit

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Benzamide Derivatives for Drug Development

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions has allowed for its adaptation to target a diverse range of biological entities, including enzymes and receptors. This has led to the development of drugs with applications in oncology, central nervous system (CNS) disorders, inflammation, and infectious diseases.[2][3] This technical guide explores the core aspects of discovering novel benzamide derivatives, focusing on recent advancements, data-driven insights, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

General Experimental Workflow for Benzamide Derivative Discovery

The discovery and development of novel benzamide derivatives follow a structured, multi-stage process. This workflow begins with initial design and synthesis, progresses through comprehensive biological screening, and culminates in preclinical evaluation of the most promising candidates.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Preclinical Development a Target Identification & Validation b Lead Compound Identification (e.g., Benzamide Scaffold) a->b c Rational Design & In Silico Screening (Docking, QSAR) b->c d Chemical Synthesis of Derivatives c->d e Primary Screening (e.g., Enzyme Inhibition, Antiproliferative Assays) d->e f Secondary Screening (Selectivity, Dose-Response) e->f g Mechanism of Action Studies (e.g., Western Blot, FACS) f->g h Structure-Activity Relationship (SAR) Analysis g->h j In Vivo Efficacy (Animal Models) g->j k Lead Optimization h->k i In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) i->j j->k l Candidate Selection k->l m Clinical Trials

Caption: High-level workflow for novel benzamide derivative drug discovery.

Case Study: Anticancer Benzamide Derivatives

Benzamide derivatives have shown significant promise as anticancer agents by targeting various pathways crucial for tumor growth and survival.[4]

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, making it a prime target for cancer therapy.[5] Inhibiting PARP-1 can lead to the accumulation of DNA damage and induce apoptosis, particularly in cancer cells with existing DNA repair defects.

A recent study detailed the discovery of benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors.[5] Compound 13f from this series emerged as a highly effective agent.

ParameterTarget/Cell LineValue
Enzymatic Inhibition PARP-1IC50 = 0.25 nM
Antiproliferative Activity HCT116 (Human Colorectal Cancer)IC50 = 0.30 µM
DLD-1 (Human Colorectal Cancer)IC50 = 2.83 µM
Selectivity NCM460 (Normal Colon Epithelial)Significantly lower inhibition
Data sourced from: European Journal of Medicinal Chemistry (2023).[5]

Compound 13f exerts its anticancer effects by inhibiting PARP-1, which disrupts the DNA damage response. This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5]

G cluster_0 Cellular Processes cluster_1 Drug Intervention DNA_Damage DNA Damage (Spontaneous or Induced) PARP1 PARP-1 Activation DNA_Damage->PARP1 CellCycleArrest G2/M Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Accumulation of Double-Strand Breaks Repair DNA Damage Repair (Base Excision Repair) PARP1->Repair PARP1->Repair Repair->DNA_Damage Restores Integrity Apoptosis Apoptosis CellCycleArrest->Apoptosis Drug Compound 13f (Benzamide Derivative) Drug->PARP1 Inhibition

Caption: Mechanism of compound 13f via PARP-1 inhibition.

Inducers of Oxidative Stress-Mediated Apoptosis

Another effective anticancer strategy involves inducing overwhelming oxidative stress within cancer cells. A series of 21 benzamide derivatives were synthesized and evaluated for their anticancer potential, with compound BJ-13 showing particularly strong effects in gastric cancer cells.[4]

Cell LineIC50 (µM)
MGC-803 (Gastric Cancer)2.15 ± 0.18
SGC-7901 (Gastric Cancer)3.42 ± 0.21
BGC-823 (Gastric Cancer)4.13 ± 0.25
HCT-116 (Colon Cancer)5.28 ± 0.33
Data sourced from: PubMed (2025).[4]

Compound BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS). This surge in ROS leads to the collapse of the mitochondrial membrane potential, releasing pro-apoptotic factors and activating the caspase cascade, which culminates in apoptosis.[4]

G cluster_0 Drug Action cluster_1 Cellular Response BJ13 Compound BJ-13 ROS Intracellular ROS Accumulation BJ13->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) BJ13->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BJ13->Bax Upregulates Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Caspase Activation (e.g., Cleaved Caspase-3) Mito->Caspase Release of Cytochrome c Bcl2->Mito Inhibits Collapse Bax->Mito Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated mitochondrial dysfunction by BJ-13.

Case Study: CNS-Active Benzamide Derivatives

The sigma-1 receptor (S1R) is a promising drug target for CNS disorders due to its role in neuroprotection.[6] Novel benzamide derivatives have been developed as S1R agonists.

CompoundS1R Affinity (Ki, nM)S2R Affinity (Ki, nM)S1R/S2R Selectivity
Lead Cmpd 1 0.8 ± 0.113 ± 216
Novel Cmpd 2 0.4 ± 0.0525 ± 362
Data sourced from: PubMed Central, MDPI.[6][7]

S1R is a molecular chaperone at the mitochondria-associated ER membrane (MAM). Agonism by benzamide derivatives like compound 2 is believed to stabilize this interface, promoting cellular homeostasis and neuroprotection.[6]

Caption: Action of benzamide agonists at the Sigma-1 Receptor.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments in the evaluation of novel benzamide derivatives.

General Synthesis of N-Substituted Benzamides
  • Acid Chloride Formation: Dissolve the parent benzoic acid derivative (1 eq.) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere. Add thionyl chloride (SOCl₂) or oxalyl chloride (2-3 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to yield the crude benzoyl chloride.

  • Amide Coupling: Dissolve the desired amine (1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2 eq.) in DCM. Cool the solution to 0°C. Add a solution of the crude benzoyl chloride in DCM dropwise.

  • Work-up and Purification: Allow the reaction to stir at room temperature for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted benzamide derivative.[8]

In Vitro Antiproliferative (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Treat cells with the benzamide derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

References

The Versatile Scaffold: 2-Amino-N-(3,4-dimethylphenyl)benzamide as a Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzamide framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features allow for facile derivatization, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide focuses on the synthesis, potential applications, and biological evaluation of 2-amino-N-(aryl)benzamides, with a specific emphasis on the 3,4-dimethylphenyl substituted analog as a representative example. While specific data for 2-amino-N-(3,4-dimethylphenyl)benzamide is limited in publicly available literature, this document extrapolates from closely related analogs to provide a comprehensive overview of its potential as a building block for novel pharmaceuticals. We will delve into established synthetic protocols, summarize the biological activities of analogous compounds, and present relevant experimental methodologies to guide further research and development in this promising area.

Introduction: The 2-Aminobenzamide Core

The 2-aminobenzamide moiety is a key structural alert in a multitude of biologically active compounds. The presence of an ortho-amino group and an amide linkage provides a unique combination of hydrogen bond donors and acceptors, facilitating interactions with various biological targets. This scaffold is particularly prominent in the development of antimicrobial and anticancer agents. The N-aryl substitution plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives, with the nature and position of substituents on the phenyl ring significantly influencing biological activity. The 3,4-dimethylphenyl substitution, in particular, offers a lipophilic character that can enhance cell permeability and target engagement.

Synthesis of 2-Amino-N-(aryl)benzamides

The synthesis of 2-amino-N-(aryl)benzamides is typically achieved through the reaction of isatoic anhydride with the corresponding aniline derivative. This reaction proceeds via a nucleophilic acyl substitution followed by the loss of carbon dioxide. Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often providing higher yields and shorter reaction times.

General Synthetic Workflow

The general workflow for the synthesis of 2-amino-N-(aryl)benzamides from isatoic anhydride is depicted below. This process is adaptable for a wide range of substituted anilines, including 3,4-dimethylaniline, to yield the target compound.

G cluster_conditions Reaction Conditions isatoic_anhydride Isatoic Anhydride intermediate Unstable Intermediate isatoic_anhydride->intermediate aniline 3,4-Dimethylaniline aniline->intermediate solvent Solvent (e.g., DMF, Ethanol) heating Heating (Conventional or Microwave) product This compound intermediate->product - CO2 co2 CO2 Evolution purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for 2-amino-N-(aryl)benzamides.

Experimental Protocols

Method A: Conventional Heating

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add the substituted aniline (e.g., 3,4-dimethylaniline) (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-N-(aryl)benzamide.

Method B: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine isatoic anhydride (1.0 eq) and the substituted aniline (e.g., 3,4-dimethylaniline) (1.0-1.2 eq) in a minimal amount of a high-boiling point solvent like DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically 2-10 minutes).

  • After cooling, work up the reaction mixture as described in Method A (steps 5-7).

Pharmaceutical Applications and Biological Activities

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-aminobenzamide derivatives. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The substitution pattern on the N-phenyl ring is a key determinant of the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Representative 2-Aminobenzamide Analogs

CompoundR-GroupTest OrganismActivity (Inhibition Zone in mm)Reference
1 4-FluorophenylBacillus subtilis15[1]
2 4-ChlorophenylStaphylococcus aureus14[1]
3 4-MethoxyphenylAspergillus fumigatus22[1]
4 3,4-DimethoxyphenylCandida albicans18[1]

Note: Data is for illustrative purposes and represents the potential of the 2-aminobenzamide scaffold.

Anticancer Activity

The 2-aminobenzamide scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: HDAC Inhibition

The general structure of a 2-aminobenzamide-based HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The 2-amino group of the benzamide scaffold often serves as the ZBG, chelating the zinc ion in the active site of the HDAC enzyme. The N-aryl group acts as the cap, interacting with the surface of the enzyme and contributing to binding affinity and selectivity.

G HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Acetylation_Maintained Histone Hyperacetylation HDAC->Acetylation_Maintained Histone Histone Protein Acetyl_Histone Acetylated Histone Acetyl_Histone->Deacetylation Deacetylation->Histone Gene_Repression Chromatin Condensation & Gene Repression Deacetylation->Gene_Repression Inhibitor 2-Aminobenzamide Inhibitor Inhibition Inhibition Inhibitor->Inhibition Inhibition->HDAC Gene_Expression Chromatin Relaxation & Gene Expression Acetylation_Maintained->Gene_Expression Apoptosis Tumor Cell Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.

Table 2: In Vitro Antiproliferative Activity of N-Substituted Benzamide Derivatives Against Human Cancer Cell Lines (IC50 in µM)

CompoundR-GroupMCF-7 (Breast)A549 (Lung)K562 (Leukemia)MDA-MB-231 (Breast)Reference
MS-275 (Entinostat) Pyridinylmethylcarbamate1.52.30.83.1[2]
Analog 1 4-Chlorobenzyl5.27.83.56.4[2]
Analog 2 4-Fluorobenzyl6.18.94.17.2[2]

Note: This data is from a study on N-substituted benzamides designed based on the HDAC inhibitor Entinostat and illustrates the potential for anticancer activity within this class of compounds.[2]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of a sterile agar plate.

  • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.

In Vitro Antiproliferative Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 2-amino-N-(aryl)benzamide scaffold represents a highly versatile and promising platform for the discovery of new pharmaceutical agents. While specific data on this compound is currently scarce, the extensive research on analogous compounds strongly suggests its potential as a valuable building block in drug development. Its straightforward synthesis and the demonstrated antimicrobial and anticancer activities of related derivatives warrant further investigation into this specific compound. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of this chemical space could lead to the identification of novel drug candidates for a range of diseases.

References

Exploring the Anticancer Potential of 2-amino-N-phenylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the anticancer potential of 2-amino-N-phenylbenzamide derivatives based on available scientific literature. Direct research on 2-amino-N-(3,4-dimethylphenyl)benzamide derivatives is limited. The data and mechanisms presented herein are based on structurally related compounds and should be interpreted as a guide for future research and development in this specific area.

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic scaffolds explored, 2-aminobenzamide derivatives have emerged as a promising class of compounds with significant antiproliferative activities. Their structural versatility allows for modifications that can modulate their biological activity, making them attractive candidates for targeted cancer therapy. This guide provides an in-depth overview of the synthesis, cytotoxic activity, and proposed mechanisms of action of various 2-amino-N-phenylbenzamide derivatives, with a focus on their potential as anticancer agents.

Synthesis of 2-amino-N-phenylbenzamide Derivatives

The synthesis of 2-amino-N-phenylbenzamide derivatives typically involves the coupling of a substituted 2-aminobenzoic acid with a corresponding aniline. A common synthetic route is the amidation reaction, which can be facilitated by various coupling agents.

For instance, a general procedure for the synthesis of N-substituted benzamide derivatives involves the use of a carboxylic group activating agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature over a period of 24 to 48 hours.

Another approach involves the reaction of an isatoic anhydride with an appropriate aniline derivative. This method provides a straightforward route to a variety of N-substituted 2-aminobenzamides. The specific synthesis of a this compound derivative would likely follow a similar protocol, reacting 2-aminobenzoic acid or a derivative with 3,4-dimethylaniline.

In Vitro Anticancer Activity

The anticancer potential of 2-amino-N-phenylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following tables summarize the reported cytotoxic activities of various 2-aminobenzamide derivatives.

Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]

Compound IDSubstitution on N-phenyl ringA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4a Unsubstituted12.515.111.6
4b 4-Chloro18.220.315.8
4e 4-Methoxy8.911.19.2
4f 4-Fluoro7.59.38.9
4g 4-Bromo25.328.922.4
4h 2-Methoxy9.311.910.5

Table 2: Cytotoxic Activity of 2-Aminobenzamide Derivatives Bearing a Benzothiazole Moiety [2]

Compound IDA549 (Lung Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)
3a 24.59> 50
3c 29.59> 50

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which many 2-aminobenzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[3][4][5][6][7][8] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes.

The 2-aminobenzamide moiety is believed to act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes.[4][6] This interaction blocks the catalytic activity of the enzyme, leading to hyperacetylation of histones. The subsequent open chromatin structure allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Several studies have highlighted the importance of the 2-amino group on the benzamide scaffold for HDAC inhibitory activity.[5] Derivatives lacking this ortho-amino group are often devoid of significant HDAC inhibitory potency.

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

HDAC_Inhibition_Pathway cluster_HDAC 2-Aminobenzamide_Derivative 2-Aminobenzamide Derivative HDAC_Enzyme HDAC Enzyme 2-Aminobenzamide_Derivative->HDAC_Enzyme Inhibition Histone_Acetylation Increased Histone Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibition by 2-aminobenzamide derivatives.

Experimental Protocols

This section outlines standard methodologies for evaluating the anticancer potential of novel compounds, based on protocols described in the literature.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as A549 (lung), HCT116 (colon), MCF-7 (breast), and HeLa (cervical), are commonly used.

  • Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plates B Incubate overnight A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for an MTT cytotoxicity assay.

HDAC Activity Assay

The inhibitory effect of the compounds on HDAC enzymes can be determined using commercially available HDAC activity assay kits. These assays typically measure the fluorescence or colorimetric signal generated from the deacetylation of a fluorogenic or colorimetric substrate by the HDAC enzyme.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat with RNase A to degrade RNA.

    • Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)

Annexin V-FITC/PI double staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI).

    • Incubate in the dark.

    • Analyze by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound is not available, general trends can be inferred from related N-aryl-2-aminobenzamide derivatives:

  • The 2-amino group on the benzamide ring is crucial for HDAC inhibitory activity.

  • Substituents on the N-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups (e.g., fluorine, chlorine) and electron-donating groups (e.g., methoxy) at different positions can modulate the potency. For instance, in the imidazole-based N-phenylbenzamide series, a 4-fluoro substitution on the N-phenyl ring resulted in the most potent activity against the tested cell lines.[1]

  • The nature of the linker between the 2-aminobenzamide core and any capping group can also affect the activity and selectivity of the compounds as HDAC inhibitors.

Conclusion and Future Directions

2-amino-N-phenylbenzamide derivatives represent a promising scaffold for the development of novel anticancer agents. Their primary mechanism of action appears to be the inhibition of HDACs, leading to cell cycle arrest and apoptosis. The available data on structurally related compounds provides a strong rationale for the synthesis and evaluation of this compound derivatives.

Future research should focus on:

  • Synthesis and characterization of a series of this compound derivatives.

  • Comprehensive in vitro screening against a diverse panel of cancer cell lines to determine their cytotoxic profile.

  • Detailed mechanistic studies to confirm HDAC inhibition and explore other potential cellular targets and signaling pathways.

  • In vivo studies in relevant animal models to assess the efficacy and safety of the most promising candidates.

By systematically exploring the structure-activity relationships and mechanisms of action, it will be possible to optimize this chemical scaffold and potentially develop novel and effective therapeutics for the treatment of cancer.

References

Methodological & Application

protocol for 2-aminobenzoic acid to 2-amino-N-(3,4-dimethylphenyl)benzamide conversion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound from 2-aminobenzoic acid and 3,4-dimethylaniline. The procedure employs a carbodiimide-mediated amide coupling reaction, a widely utilized and efficient method for the formation of amide bonds. This application note includes a step-by-step experimental protocol, a summary of reaction parameters in a tabular format, and a visual representation of the experimental workflow.

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, is an N-substituted aromatic amide. Its synthesis involves the coupling of a carboxylic acid (2-aminobenzoic acid) with an aniline derivative (3,4-dimethylaniline). While numerous methods exist for amide bond formation, this protocol focuses on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as a coupling agent system. This combination is known for its efficiency in minimizing side reactions and racemization, making it a robust choice for a variety of substrates.

Experimental Protocol

This protocol is based on general and widely accepted methods for amide bond formation.[1][2][3]

2.1. Materials and Reagents:

  • 2-Aminobenzoic acid

  • 3,4-Dimethylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

2.2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

2.3. Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Stir the suspension at room temperature until the 2-aminobenzoic acid is fully dissolved.

  • Add 3,4-dimethylaniline (1.0 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Aminobenzoic acid1.0 eq
3,4-Dimethylaniline1.0 eq
Reagents
EDC1.2 eq
HOBt1.2 eq
DIPEA2.5 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Product
YieldRepresentative yield: 75-90%
Purity>95% (determined by HPLC or NMR)

Visualization

4.1. Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow start Start: Prepare Reactants dissolve Dissolve 2-aminobenzoic acid in anhydrous DCM start->dissolve add_reagents Add 3,4-dimethylaniline, HOBt, and DIPEA dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_edc Slowly add EDC cool->add_edc react Stir at room temperature for 12-24 hours add_edc->react workup Work-up: Dilute with EtOAc, wash with NaHCO3 and brine react->workup dry Dry over MgSO4, filter, and concentrate workup->dry purify Purify by flash column chromatography dry->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of the target benzamide.

References

Application Notes and Protocols: Utilization of 2-amino-N-(3,4-dimethylphenyl)benzamide in Solid-Phase Synthesis for the Generation of Benzimidazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of small molecules, a critical component of modern drug discovery. This document provides a detailed protocol for the application of 2-amino-N-(3,4-dimethylphenyl)benzamide as a scaffold in solid-phase synthesis to produce a diverse library of 2-substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The protocol described herein outlines the immobilization of the scaffold onto a solid support, subsequent cyclization with various aldehydes, and final cleavage from the resin to yield the desired products.

Reaction Principle

The core of this protocol involves a traceless synthesis approach for benzimidazoles on a solid support.[4] The this compound is first attached to a resin functionalized with a suitable linker. The immobilized diamine then undergoes a condensation and cyclization reaction with an aldehyde. The final product is cleaved from the support, typically under acidic conditions, to yield the target benzimidazole. This method allows for the diversification of the final product by varying the aldehyde used in the cyclization step.

Experimental Protocols

Materials and Reagents

  • This compound

  • 2-Chlorotrityl chloride resin (1% DVB, 1.0-1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • A diverse library of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthaldehyde)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a solid-phase synthesis vessel. Swell the resin by adding 10 mL of anhydrous DCM and shaking for 30 minutes. Drain the solvent.[5]

  • Scaffold Preparation: In a separate flask, dissolve 3 equivalents of this compound (relative to resin loading) in a minimal amount of anhydrous DCM.

  • Coupling: Add the dissolved scaffold to the swollen resin. Add 5 equivalents of DIPEA to the vessel. Shake the mixture at room temperature for 16 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add 1 mL of methanol and shake for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of 2-Substituted Benzimidazoles

  • Resin Swelling: Swell the resin-bound scaffold from Protocol 1 in 10 mL of DMF for 30 minutes.

  • Aldehyde Addition: In a separate vial, dissolve 5 equivalents of the desired aldehyde in DMF. Add this solution to the swollen resin.

  • Cyclization/Oxidation: Shake the mixture at 60°C for 24 hours. The cyclization and oxidation to the benzimidazole is often spontaneous but can be facilitated by bubbling air through the mixture.

  • Washing: After the reaction, drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cleavage of Benzimidazoles from the Resin

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (20:80 v/v).

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.[6]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 5 mL of DCM.

  • Work-up: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography or preparative HPLC.

Data Presentation

The following table summarizes the expected yields and purities for a representative set of synthesized benzimidazoles using the described solid-phase protocol.

Aldehyde UsedProductMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
Benzaldehyde2-Phenyl-N-(3,4-dimethylphenyl)-1H-benzo[d]imidazol-x-amine327.4285>95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-1H-benzo[d]imidazol-x-amine361.8682>95
2-Naphthaldehyde2-(Naphthalen-2-yl)-N-(3,4-dimethylphenyl)-1H-benzo[d]imidazol-x-amine377.4778>90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-N-(3,4-dimethylphenyl)-1H-benzo[d]imidazol-x-amine357.4488>95

(Note: The exact position of the N-(3,4-dimethylphenyl)amide group on the benzimidazole core is not specified as it depends on the precise starting scaffold structure after attachment and cyclization. The data presented are hypothetical and representative of typical solid-phase synthesis outcomes.)

Visualizations

Experimental Workflow for Solid-Phase Benzimidazole Synthesis

G cluster_0 Protocol 1: Immobilization cluster_1 Protocol 2: Benzimidazole Formation cluster_2 Protocol 3: Cleavage and Purification A 1. Swell 2-Cl-Trt Resin in DCM B 2. Dissolve Scaffold and DIPEA in DCM A->B C 3. Couple Scaffold to Resin (16h) B->C D 4. Cap with Methanol C->D E 5. Wash and Dry Resin D->E F 1. Swell Resin-Scaffold in DMF E->F G 2. Add Aldehyde Solution F->G H 3. Cyclize at 60°C (24h) G->H I 4. Wash and Dry Resin H->I J 1. Cleave with TFA/DCM (2h) I->J K 2. Collect Filtrate J->K L 3. Evaporate Solvent K->L M 4. Purify Product L->M

Caption: Workflow for the solid-phase synthesis of benzimidazoles.

Reaction Pathway for Benzimidazole Formation on Solid Support

G Resin 2-Cl-Trt Resin Immobilized Immobilized Scaffold Resin->Immobilized + Scaffold, DIPEA Scaffold This compound Scaffold->Immobilized Cyclized Resin-Bound Benzimidazole Immobilized->Cyclized + Aldehyde, Heat Aldehyde R-CHO Aldehyde->Cyclized Product Final Product Cyclized->Product TFA/DCM

Caption: General reaction pathway for solid-phase benzimidazole synthesis.

References

Application Notes and Protocols for the Development of Insecticidal Agents from 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of insecticide resistance necessitates the continuous development of novel active ingredients with distinct modes of action. Benzamide derivatives, particularly anthranilamides, have emerged as a promising class of insecticides. These compounds often target insect ryanodine receptors (RyRs) or GABA-gated chloride channels, crucial components of the insect nervous and muscular systems. This document provides detailed application notes and protocols for the investigation of 2-amino-N-(3,4-dimethylphenyl)benzamide and its derivatives as potential insecticidal agents. The protocols outlined below cover the chemical synthesis, insecticidal bioassays, and elucidation of the potential mechanism of action.

Data Presentation: Insecticidal Activity of Related Benzamide Insecticides

While specific toxicological data for this compound is not yet publicly available, the following table summarizes the reported insecticidal activity (LC50 values) of structurally related benzamide insecticides against various common insect pests. This data serves as a benchmark for evaluating the potential efficacy of novel derivatives.

InsecticideTarget PestLC50 (mg/L)Life StageReference
FlubendiamideTuta absoluta (Tomato leafminer)37.293rd Instar Larvae[1]
FlubendiamideAphis craccivora (Cowpea aphid)0.017Not Specified[2]
A benzamide derivativeSpodoptera frugiperda (Fall armyworm)24.82nd Instar Larvae[3][4]
A benzamide derivativeSpodoptera frugiperda (Fall armyworm)56.24th Instar Larvae[3][4]
A novel benzamide derivativeAulacaspis tubercularis (White mango scale)0.318 (ppm)Nymphs[5]
A novel benzamide derivativeAulacaspis tubercularis (White mango scale)0.993 (ppm)Adult Females[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted from standard procedures for amide bond formation.

Materials:

  • Isatoic anhydride

  • 3,4-Dimethylaniline

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (e.g., Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.

  • Addition of Amine: To the stirred solution, add 3,4-dimethylaniline (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis Workflow Reactants Isatoic Anhydride + 3,4-Dimethylaniline Reaction Amidation Reaction (Anhydrous Solvent, Reflux) Reactants->Reaction Workup Reaction Work-up (Cooling, Filtration/Evaporation) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)

This protocol details a common method for assessing the insecticidal activity of the synthesized compound against a representative chewing insect pest, such as the larvae of Spodoptera frugiperda (Fall Armyworm).

Materials:

  • Synthesized this compound

  • Acetone or DMSO (as a solvent for the test compound)

  • Triton X-100 or Tween 80 (as a surfactant)

  • Distilled water

  • Host plant leaves (e.g., corn or cotton)

  • Second or third instar larvae of the target insect pest

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. From this stock, prepare a series of dilutions of varying concentrations (e.g., 1, 10, 50, 100, 500 mg/L) in distilled water containing a small amount of surfactant (e.g., 0.1%). A control solution should be prepared with the solvent and surfactant only.

  • Leaf Treatment: Dip fresh, clean host plant leaves into each test solution for approximately 10-20 seconds, ensuring complete coverage. Allow the leaves to air-dry.

  • Bioassay Setup: Place a treated leaf into each Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (median lethal concentration) value using probit analysis.

Workflow for Insecticidal Bioassay:

G cluster_bioassay Bioassay Workflow Prep Prepare Test Solutions (Varying Concentrations) Treat Leaf-Dip Treatment Prep->Treat Setup Bioassay Setup in Petri Dishes Treat->Setup Introduce Introduce Insect Larvae Setup->Introduce Incubate Incubation under Controlled Conditions Introduce->Incubate Assess Mortality Assessment (24, 48, 72 hours) Incubate->Assess Analyze Data Analysis (LC50 Calculation) Assess->Analyze

Caption: Step-by-step workflow for the leaf-dip insecticidal bioassay.

Potential Mechanisms of Action and Signaling Pathways

Benzamide insecticides are known to primarily target two key receptors in the insect nervous system: the ryanodine receptor (RyR) and the GABA-gated chloride channel.[6][7]

Ryanodine Receptor (RyR) Activation

Anthranilic diamides, a class to which 2-amino-N-substituted benzamides are closely related, are potent activators of insect RyRs.[7] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[7][8]

Signaling Pathway:

  • The benzamide compound binds to a specific allosteric site on the insect RyR.

  • This binding locks the receptor in an open conformation, leading to an uncontrolled release of calcium ions (Ca²⁺) from intracellular stores into the cytoplasm.[8]

  • The sustained high concentration of intracellular Ca²⁺ results in muscle contraction, paralysis, and ultimately, the death of the insect.

Diagram of Ryanodine Receptor Signaling Pathway:

G cluster_ryr Ryanodine Receptor Signaling Pathway Benzamide This compound RyR Insect Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) Benzamide->RyR Binds to Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Activates Ca_Store Intracellular Ca²⁺ Stores Ca_Store->Ca_Release Cytoplasm Increased Cytoplasmic Ca²⁺ Ca_Release->Cytoplasm Muscle Muscle Contraction & Paralysis Cytoplasm->Muscle Death Insect Death Muscle->Death

Caption: Proposed mechanism of action via ryanodine receptor activation.

GABA-Gated Chloride Channel Antagonism

Some benzamide derivatives act as non-competitive antagonists of the GABA (γ-aminobutyric acid) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[6][9]

Signaling Pathway:

  • The benzamide compound binds to a site on the GABA-gated chloride channel, distinct from the GABA binding site.

  • This binding blocks the influx of chloride ions (Cl⁻) into the neuron, which is the normal inhibitory response to GABA.

  • The blockage of this inhibitory signal leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and death.

Diagram of GABA Receptor Signaling Pathway:

G cluster_gaba GABA Receptor Signaling Pathway Benzamide This compound GABA_R GABA-Gated Chloride Channel Benzamide->GABA_R Blocks Cl_Influx Chloride Ion (Cl⁻) Influx GABA_R->Cl_Influx Opens for Hyperexcitation Neuronal Hyperexcitation GABA_R->Hyperexcitation Leads to GABA GABA Neurotransmitter GABA->GABA_R Binds to Inhibition Neuronal Inhibition Cl_Influx->Inhibition Death Insect Death Hyperexcitation->Death

Caption: Proposed mechanism of action via GABA receptor antagonism.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the initial stages of developing this compound as a potential insecticidal agent. By following these standardized methods for synthesis and bioassay, researchers can generate reliable and comparable data. Furthermore, understanding the potential molecular targets and signaling pathways is crucial for optimizing the compound's structure to enhance its insecticidal potency and selectivity. Further studies should focus on structure-activity relationship (SAR) analysis, toxicological profiling against non-target organisms, and formulation development to advance promising candidates toward commercial viability.

References

Application Notes & Protocols: N-Acylation of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-acylation of 2-amino-N-(3,4-dimethylphenyl)benzamide, a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The N-acyl sulfonamide and related amide functionalities are prevalent in pharmaceutically active compounds, often serving as bioisosteres for carboxylic acids.[1] This protocol outlines a general procedure using acyl chlorides as the acylating agent in the presence of a base, a common and efficient method for forming amide bonds.[1][2][3] The resulting N-acylated products can be valuable intermediates in drug discovery programs, including the development of antitumor agents.[4]

Introduction

N-acylation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the construction of amide bonds.[2] The starting material, this compound, possesses a primary aromatic amine that can be readily acylated to introduce a wide variety of substituents. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

The synthesis of N-substituted benzamide derivatives is a key strategy in the design of bioactive molecules, including inhibitors of histone deacetylases (HDACs) which are targets for cancer therapy.[4] The protocol described herein provides a robust and versatile method for preparing a library of N-acylated derivatives of this compound for further biological evaluation.

Experimental Protocol: N-Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, Acetyl Chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents based on typical yields for similar reactions.

EntryAcylating AgentProductYield (%)
1Benzoyl ChlorideN-(2-benzamido-N-(3,4-dimethylphenyl)benzamide)85-95
2Acetyl ChlorideN-(2-acetamido-N-(3,4-dimethylphenyl)benzamide)90-98
3Propionyl ChlorideN-(N-(3,4-dimethylphenyl)-2-propionamidobenzamide)82-93
4Isobutyryl ChlorideN-(N-(3,4-dimethylphenyl)-2-isobutyramidobenzamide)80-90

Visualization

Experimental Workflow Diagram:

experimental_workflow start Start: this compound in DCM dissolution Dissolve in Anhydrous DCM start->dissolution cooling Cool to 0°C dissolution->cooling add_base Add Pyridine/Triethylamine cooling->add_base add_acyl_chloride Add Acyl Chloride (dropwise) add_base->add_acyl_chloride reaction Stir at Room Temperature (3-12h) add_acyl_chloride->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup drying Dry with Na2SO4 workup->drying concentration Concentrate in vacuo drying->concentration purification Silica Gel Chromatography concentration->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure N-Acylated Product characterization->end

Caption: Workflow for N-acylation.

Logical Relationship of Reaction Components:

reaction_components sub This compound product N-Acylated Product sub->product Reacts with acyl Acyl Chloride (R-COCl) acyl->product Acylates base Base (Pyridine/Et3N) byproduct Byproduct (Base-HCl salt) base->byproduct Neutralizes HCl solvent Solvent (DCM) solvent->product Reaction Medium

Caption: Reaction component relationships.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive starting amine (e.g., protonated). 2. Decomposed acylating agent. 3. Insufficient base.1. Ensure anhydrous conditions and use a non-protic solvent. 2. Use freshly opened or distilled acylating agent. 3. Use at least a stoichiometric amount of base to neutralize the generated acid.
Multiple Products Observed 1. Di-acylation at other sites (less likely for this substrate). 2. Side reactions due to impurities.1. Use stoichiometric amounts of the acylating agent and control the reaction temperature. 2. Purify starting materials before the reaction.
Starting Material Remains 1. Reaction time is too short. 2. Insufficient amount of acylating agent.1. Monitor the reaction by TLC/LC-MS until the starting material is consumed. 2. Use a slight excess (1.1 equivalents) of the acylating agent.

Conclusion

The described protocol for the N-acylation of this compound offers a reliable and efficient method for the synthesis of a diverse range of amide derivatives. These compounds can serve as valuable building blocks in the development of new therapeutic agents. The straightforward procedure and amenability to various acylating agents make it a highly applicable transformation in a drug discovery setting.

References

purification of 2-amino-N-(3,4-dimethylphenyl)benzamide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-amino-N-(3,4-dimethylphenyl)benzamide by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amide of interest in synthetic organic chemistry and drug discovery. The successful synthesis of this compound is often followed by a crucial purification step to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely utilized and effective technique for the purification of such organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It includes procedures for thin-layer chromatography (TLC) for mobile phase optimization, column packing, sample application, elution, and fraction analysis.

Principle of Separation

Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.[2] A liquid mobile phase, or eluent, is passed through the column to facilitate the separation.[2] Less polar compounds have a weaker interaction with the silica gel and therefore travel down the column more quickly, while more polar compounds interact more strongly and are retained longer.[1] By gradually increasing the polarity of the mobile phase, compounds can be eluted selectively.

Experimental Workflow

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Final Product crude Crude Product dissolve Dissolve in Minimum Suitable Solvent crude->dissolve tlc TLC Analysis for Mobile Phase Optimization dissolve->tlc pack Pack Silica Gel Column tlc->pack Optimized System load Load Sample pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure G cluster_elution Elution Order start Start: Crude Product Mixture interaction Differential Interaction start->interaction mobile_phase Mobile Phase (e.g., Hexane/EtOAc) stationary_phase Stationary Phase (Polar Silica Gel) mobile_phase->stationary_phase low_polarity Low Polarity Impurities (Weak interaction, elute first) interaction->low_polarity Weak affinity product Target Compound (Moderate interaction, elutes later) interaction->product Moderate affinity high_polarity High Polarity Impurities (Strong interaction, elute last or retained) interaction->high_polarity Strong affinity end Result: Separated Fractions low_polarity->end product->end high_polarity->end

References

Synthesis of N-Substituted 2-Aminobenzamides: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-substituted 2-aminobenzamides, a crucial scaffold in medicinal chemistry and drug discovery. The protocols outlined below cover classical, transition-metal-catalyzed, and microwave-assisted methods, offering a range of options to suit various research needs and available resources.

Introduction

N-substituted 2-aminobenzamides are a class of organic compounds that serve as important building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their structural motif is a key component in compounds exhibiting antimicrobial, anticancer, and other therapeutic properties. This application note details reliable and reproducible methods for their synthesis.

General Synthetic Strategies

The synthesis of N-substituted 2-aminobenzamides can be broadly categorized into two primary approaches: the reaction of isatoic anhydride with primary amines and the N-arylation of 2-aminobenzamide using transition metal catalysis. A general workflow for these syntheses is depicted below.

G cluster_0 Method A: From Isatoic Anhydride cluster_1 Method B: Transition-Metal Catalyzed N-Arylation cluster_2 Workup & Purification A1 Isatoic Anhydride A3 Reaction in Solvent (e.g., DMF) Heat or Microwave A1->A3 A2 Primary Amine A2->A3 A4 N-Substituted 2-Aminobenzamide A3->A4 C1 Quenching & Extraction A4->C1 B1 2-Aminobenzamide B3 Catalyst (e.g., Pd or Cu) Base, Ligand, Solvent B1->B3 B2 Aryl Halide (e.g., Aryl Bromide) B2->B3 B4 N-Aryl-2-Aminobenzamide B3->B4 B4->C1 C2 Drying & Concentration C1->C2 C3 Purification (e.g., Chromatography) C2->C3 D Final Product C3->D Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the synthesis of N-substituted 2-aminobenzamides.

Experimental Protocols

Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)

This protocol describes the synthesis of N-substituted 2-aminobenzamides by reacting isatoic anhydride with a primary amine in dimethylformamide (DMF) under conventional heating.[1][2]

Materials:

  • Isatoic anhydride

  • Substituted primary amine (e.g., p-toluidine)

  • Dimethylformamide (DMF)

  • Benzene (for recrystallization)

  • Standard glassware for organic synthesis

  • Heating mantle and condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 equivalent) in DMF.

  • Add the primary amine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene) to afford the pure N-substituted 2-aminobenzamide.[1]

Protocol 2: Synthesis from Isatoic Anhydride (Microwave-Assisted)

This method offers a time-efficient alternative to conventional heating.[1][2]

Materials:

  • Isatoic anhydride

  • Substituted primary amine

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix isatoic anhydride (1 equivalent) and the primary amine (1 equivalent).

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling solvent like DMF.

  • Place the vessel in the microwave reactor and irradiate at a suitable temperature and power until the reaction is complete (optimization may be required).

  • After cooling, the product can be purified by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed N-Arylation of 2-Aminobenzamide

This protocol is suitable for the synthesis of N-aryl-2-aminobenzamides from 2-aminobenzamide and an aryl halide.

Materials:

  • 2-Aminobenzamide

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., XPhos, SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.1 mol%), the biaryl phosphine ligand (0.2 mol%), and K₃PO₄ (1.5 equivalents).

  • Add 2-aminobenzamide (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted 2-aminobenzamides using the isatoic anhydride method.

EntrySubstituent (R) on AmineMethodYield (%)Reference
1p-tolylConventional Heating97[1]
22,4-dimethoxyphenylConventional Heating-[2]
3Various aryl and alkyl groupsMicrowave-assistedGood to excellent[1][2]

Note: Specific yield for entry 2 was not provided in the source material, but the synthesis was reported as successful.

Signaling Pathways and Logical Relationships

The synthesis of N-substituted 2-aminobenzamides is a foundational step for the creation of more complex heterocyclic systems, such as quinazolinones, which are of significant interest in medicinal chemistry. The following diagram illustrates a potential subsequent transformation of a 2-aminobenzamide.

G start N-Substituted 2-Aminobenzamide conditions Transition-Metal-Free Annulation start->conditions reagent Thiol (e.g., Thiophenol) reagent->conditions product Quinazolin-4(3H)-one conditions->product Intermolecular Annulation

Caption: Transformation of 2-aminobenzamides to quinazolin-4(3H)-ones.

Conclusion

The protocols described in this application note provide robust and versatile methods for the synthesis of N-substituted 2-aminobenzamides. The choice of method will depend on the desired substituent, available equipment, and desired reaction scale. These compounds are valuable intermediates for the development of novel therapeutic agents and other functional molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide. The content is tailored for researchers, scientists, and professionals in drug development to help minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the reaction between isatoic anhydride and 3,4-dimethylaniline.[1][2] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and the spontaneous loss of carbon dioxide (CO2) to form the desired amide.[1] An alternative approach involves the amide coupling of 2-aminobenzoic acid with 3,4-dimethylaniline using standard peptide coupling reagents.[3]

Q2: What are the potential side products I should be aware of?

A2: Several side products can arise during this synthesis. The most common include unreacted starting materials, products from the hydrolysis of isatoic anhydride, diacylation byproducts where a second molecule of isatoic anhydride reacts with the product, and the formation of quinazolinone-type structures through cyclization.[1][3][4]

Q3: Why are anhydrous (dry) conditions important for this reaction?

A3: The presence of water can lead to the hydrolysis of isatoic anhydride, which reverts it to 2-aminobenzoic acid.[1] This depletes your starting material and introduces an impurity that can be difficult to remove and may participate in its own side reactions, ultimately lowering the yield of the desired product.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[3] You should spot the starting materials (isatoic anhydride and 3,4-dimethylaniline) and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or appears to have failed completely. What are the likely causes?

A: Low yields can stem from several factors.[3] The primary causes are often suboptimal reaction conditions, inactive reagents, or competing side reactions.

  • Suboptimal Temperature: The reaction between isatoic anhydride and anilines often requires heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent like DMF or toluene.[2]

  • Incomplete Reaction: The reaction may simply need more time to reach completion. Monitor via TLC until you see the starting material has been consumed.[3]

  • Poor Reagent Quality: Ensure your isatoic anhydride and 3,4-dimethylaniline are pure and dry. Isatoic anhydride can degrade over time, especially if exposed to moisture.[1]

Problem: High Levels of Impurities Detected

Q: My final product is highly impure, showing multiple spots on TLC. What are these impurities and how can I prevent them?

A: The presence of multiple spots suggests significant side product formation.[3] Identifying the likely impurity is the first step to mitigation.

  • Issue: Unreacted Starting Materials

    • Cause: This can be due to incorrect stoichiometry, insufficient reaction time, or temperatures that are too low.[3]

    • Solution: Ensure you are using accurate measurements, typically a 1:1 molar ratio or a slight excess of the amine. Increase the reaction time and/or temperature and monitor by TLC.[3]

  • Issue: Presence of 2-aminobenzoic acid

    • Cause: This impurity arises from the hydrolysis of isatoic anhydride by water present in the reagents or solvent.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Issue: High Molecular Weight Impurity (Possible Diacylation)

    • Cause: The amino group of the product, this compound, can act as a nucleophile and react with another molecule of isatoic anhydride. This is more likely if the concentration of isatoic anhydride is high relative to the primary amine.

    • Solution: Try adding the isatoic anhydride portion-wise to the solution of 3,4-dimethylaniline. This maintains a low concentration of the anhydride and favors the desired reaction.

Problem: Difficulty with Product Purification

Q: I'm struggling to purify my crude product. What are the best methods?

A: The primary methods for purifying N-aryl benzamides are recrystallization and column chromatography.[3]

  • Recrystallization: This is often the most effective method for amides. A good starting solvent system to try is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. Since the product contains a basic amino group, it may streak on acidic silica gel. To prevent this, you can deactivate the silica by using an eluent system containing a small amount (0.5-1%) of a base, such as triethylamine.[3]

Data Presentation: Effect of Reaction Conditions

The following table summarizes how varying key reaction parameters can influence the yield and purity of this compound.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent TolueneDMFWet TolueneDMF (B) often gives higher yields for this reaction type. Wet Toluene (C) will lead to hydrolysis and lower purity.[1][2]
Temperature 25°C (Room Temp)80°C110°C (Reflux)Higher temperatures (B, C) generally increase reaction rate and yield, but excessive heat can sometimes promote side reactions.[3]
Reaction Time 2 hours8 hours24 hoursLonger times (B, C) are typically needed for completion. Monitor by TLC to find the optimal time.[3]
Stoichiometry (Anhydride:Amine) 1 : 11 : 1.21.2 : 1A slight excess of the amine (B) can help drive the reaction to completion. An excess of anhydride (C) may increase diacylation.

Visualizations

Reaction and Side Product Pathways

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions IA Isatoic Anhydride H2O Water (Contaminant) Product This compound IA->Product + Heat ABA 2-Aminobenzoic Acid IA->ABA + H2O (Hydrolysis) Diacylated Diacylated Byproduct IA->Diacylated Excess IA DMA 3,4-Dimethylaniline DMA->Product + Heat CO2 CO2 Product->Diacylated Excess IA

Caption: Main synthesis route and common side reaction pathways.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or High Impurity check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Materials Visible? check_tlc->unreacted_sm new_spots Unknown Spots Present? unreacted_sm->new_spots No solution_time_temp Increase Reaction Time and/or Temperature unreacted_sm->solution_time_temp Yes solution_stoich Verify Stoichiometry (Use slight excess of amine) unreacted_sm->solution_stoich Yes solution_anhydrous Check for Water (Use Anhydrous Conditions) new_spots->solution_anhydrous Yes solution_purify Optimize Purification (Recrystallize or use modified column conditions) new_spots->solution_purify Yes

Caption: A logical workflow for troubleshooting suboptimal reactions.

Experimental Protocol

Method: Synthesis from Isatoic Anhydride

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • Isatoic Anhydride (1.0 equiv)

  • 3,4-Dimethylaniline (1.05 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 3,4-dimethylaniline (1.05 equiv) and anhydrous DMF (approx. 5-10 mL per gram of isatoic anhydride). Begin stirring.

  • Reaction Initiation: Add isatoic anhydride (1.0 equiv) to the stirred solution.

  • Heating: Heat the reaction mixture to 80-90°C. You should observe gas evolution (CO2) as the reaction proceeds.[1]

  • Monitoring: Stir the mixture at this temperature for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the isatoic anhydride spot is no longer visible.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual DMF.

  • Purification: Dry the crude product. The primary method for purification is recrystallization from an ethanol/water mixture to yield pure this compound.[3] Confirm purity by TLC and other analytical methods (e.g., NMR, melting point).

References

Technical Support Center: Troubleshooting Low Yield in Benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Below, you will find a comprehensive guide structured in a question-and-answer format, supplemented with detailed experimental protocols, comparative data, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: My benzamide coupling reaction is resulting in a low yield or failing completely. What are the most common causes?

Low yields in benzamide synthesis can be attributed to several factors. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.[1][2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1][3][4] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the specific substrates, activation will be incomplete.[1][5]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic and unable to participate in the coupling reaction.[1] This is a common issue that can be mitigated by the careful selection of a non-nucleophilic base.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete conversion.[1] For sterically demanding substrates, more potent coupling reagents or harsher reaction conditions may be necessary.[2][6][7]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1][2] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[8][9]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1][2] For instance, while higher temperatures can increase the reaction rate, they may also promote side reactions or degradation of starting materials or products.[2]

Q2: How do I select the most appropriate coupling reagent for my specific substrates?

The choice of coupling reagent is a critical factor influencing reaction efficiency, yield, and the extent of side reactions.[10] Reagents are typically categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are known for their high efficiency and fast reaction times, generating highly reactive activated esters.[3] HATU and COMU are often preferred for their ability to minimize racemization.[3]

  • Phosphonium Salts (e.g., PyBOP): PyBOP is a highly effective reagent that offers a low risk of racemization and produces non-carcinogenic byproducts.[3]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used coupling agents.[3] However, they can be associated with a higher risk of racemization, which can often be suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3][11]

The selection should be based on the specific characteristics of the substrates. For sterically hindered or electron-deficient amines, more potent coupling agents like HATU may be required.[2]

Q3: I am observing significant side reactions. How can these be minimized?

Side reactions can consume starting materials and complicate product purification. Common side reactions include racemization and the formation of byproducts.

  • Racemization: This is a particular concern when coupling chiral carboxylic acids, such as amino acids. To suppress racemization, consider the following:

    • Use coupling additives like HOBt or OxymaPure.[1]

    • Employ coupling reagents known for low racemization, such as HATU or COMU.[3]

    • Conduct the reaction at a lower temperature.[1][2]

  • Byproduct Formation:

    • N-Acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. The use of additives like HOBt can mitigate this by trapping the intermediate as an active ester.

    • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[5] This can be minimized by controlling the stoichiometry and adding the amine promptly after the activation step.

    • Guanidinium Byproduct (with uronium/aminium reagents): The amine can react with the coupling reagent itself. The order of addition is crucial; pre-activating the carboxylic acid before adding the amine is recommended.

Q4: What are the recommended solvents and bases for benzamide coupling reactions?
  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[1] The choice of solvent can affect the solubility of the reactants and influence the reaction pathway.[2]

  • Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to prevent the protonation of the amine. Diisopropylethylamine (DIPEA) is a common choice.[1]

Data Presentation: Comparison of Coupling Reagent Efficiency

The following tables summarize the performance of various coupling reagents based on crude product purity and racemization levels in model peptide synthesis, which can serve as a benchmark for benzamide coupling.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [10]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[10]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[10]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[10]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[10]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU.[10]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[10]

Table 2: Racemization Levels for Different Coupling Reagents [10]

Coupling ReagentAdditiveRacemization LevelNotes
HATU -LowGenerally low levels of racemization.
HBTU -ModerateCan lead to higher levels of racemization compared to HATU.
PyBOP -LowKnown for low racemization risk.[3]
EDC HOBtLowThe addition of HOBt significantly suppresses racemization.[3]
DIC OxymaPureLowOxymaPure is an effective additive for minimizing racemization.

Note: Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.[10]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Coupling using HATU

This protocol describes a general method for amide bond formation using HATU as the coupling reagent.[1]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzamide Synthesis via an Acyl Chloride Intermediate

This method is suitable for less reactive amines and involves the conversion of the carboxylic acid to a more reactive acyl chloride.[5]

  • In a fume hood, add the benzoic acid (1.0 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Carefully add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude benzoyl chloride in an anhydrous solvent like DCM.

  • In a separate flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in anhydrous DCM and cool in an ice bath.

  • Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction as described in Protocol 1 (steps 7-10).

Mandatory Visualizations

Troubleshooting_Workflow start Low Benzamide Yield check_reagents 1. Check Starting Material Quality and Stoichiometry start->check_reagents check_activation 2. Evaluate Carboxylic Acid Activation check_reagents->check_activation Reagents OK solution1 Use pure, dry reagents. Verify molar equivalents. check_reagents->solution1 check_conditions 3. Assess Reaction Conditions check_activation->check_conditions Activation OK solution2 Choose a more potent coupling reagent (e.g., HATU). Ensure fresh reagents. Pre-activate the acid. check_activation->solution2 check_workup 4. Review Workup and Purification check_conditions->check_workup Conditions OK solution3 Use anhydrous solvent. Optimize temperature. Select appropriate base (e.g., DIPEA). check_conditions->solution3 solution4 Optimize pH during extraction. Minimize purification steps. check_workup->solution4 end Improved Yield check_workup->end Workup OK

Caption: A logical guide for troubleshooting low-yield benzamide coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Carboxylic Acid + Amine + Coupling Reagent + Base stirring Stir at RT (or optimized temp.) reagents->stirring solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->stirring atmosphere Inert Atmosphere (N2 or Ar) atmosphere->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Pure Benzamide purify->product

Caption: A typical experimental workflow for benzamide coupling reactions.

References

Technical Support Center: Purifying 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-amino-N-(3,4-dimethylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Common impurities often include unreacted starting materials, such as 2-aminobenzoic acid (or isatoic anhydride) and 3,4-dimethylaniline, as well as by-products from the coupling reaction. Side-products from self-condensation or degradation may also be present depending on the reaction conditions.

Q2: Which purification techniques are most effective for this compound?

The most common and effective methods for purifying aminobenzamide derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.

Q3: What is the general appearance of pure this compound?

Pure aminobenzamide derivatives are typically off-white to light-colored crystalline solids.[1] The physical form of the closely related 2-amino-N-(2,5-dimethylphenyl)benzamide is a solid.[2]

Q4: Can I use an acid-base extraction for purification?

Yes. Due to the presence of the basic primary amino group (-NH2), an acid-base extraction is a highly effective method to separate the desired product from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acid solution, and then neutralizing the aqueous layer to precipitate the purified compound.[3]

Troubleshooting Guide

Problem: My product oiled out during recrystallization instead of forming crystals.

  • Cause: The solvent may be too nonpolar, the cooling process was too rapid, or the concentration of impurities is too high, leading to melting point depression.

  • Solution: Try adding a small amount of a more polar co-solvent, slow down the cooling rate (e.g., allow the flask to cool to room temperature before placing it in an ice bath), or pre-purify the crude material using a different method like acid-base extraction to remove major impurities.

Problem: The purity of my compound did not significantly improve after recrystallization.

  • Cause: The chosen solvent may be dissolving the impurities as well as the product, or the impurities may have very similar solubility profiles.

  • Solution: Perform a solvent screen to find a more suitable system. Consider using a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) to achieve better selectivity. For related compounds, a mixture of methanol and tetrahydrofuran (1:1 v/v) has been used successfully.[4]

Problem: My compound is streaking on the silica gel TLC plate.

  • Cause: The primary amino group can interact strongly with the acidic silica gel, causing streaking. The compound may also be overloaded on the plate.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to suppress the interaction with silica. Ensure the spotting concentration is not too high.

Problem: I am experiencing low recovery after column chromatography.

  • Cause: The compound may be irreversibly adsorbing to the silica gel. The polarity of the mobile phase may also be too low, resulting in incomplete elution.

  • Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase. Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to ensure all the product is eluted from the column.

Purification Protocols and Data

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The key is to select a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Table 1: Suggested Solvents for Recrystallization

Solvent SystemExpected SolubilityNotes
EthanolModerately soluble when hot, less soluble when cold.A common first choice for benzamide derivatives.[5]
Ethyl AcetateGood solubility.Can be effective for removing polar impurities.[4]
Methanol / Tetrahydrofuran (1:1)High solubility.Used for related N-(2'-aminophenyl)-benzamide derivatives.[4]
WaterLikely has limited solubility.[6]Can be used as an anti-solvent in combination with a miscible organic solvent like ethanol or acetone.

Experimental Protocol: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

  • If colored impurities are present that are known to be insoluble, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography is ideal for separating compounds with different polarities. For this compound, a normal-phase silica gel setup is appropriate.

Table 2: Recommended Column Chromatography Conditions

ParameterRecommendationRationale / Reference
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase A Ethyl Acetate / n-Hexane (Gradient)A versatile system for compounds of moderate polarity.[4]
Mobile Phase B Methylene Chloride / Methanol (e.g., 9:1 v/v)A more polar system for eluting aminobenzamides.[4]
Additive ~0.5% Triethylamine (in mobile phase)Reduces tailing caused by the basic amino group interacting with acidic silica.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methylene chloride. Adsorb this solution onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample and carefully load the dry powder onto the top of the packed column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visual Workflows

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_method Method Selection cluster_execution Execution cluster_end Finish Start Crude Product TLC_Assess Assess Purity (TLC) Start->TLC_Assess ChooseMethod Choose Purification Method TLC_Assess->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize Minor Impurities ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Similar Polarity Impurities AcidBase Acid-Base Extraction ChooseMethod->AcidBase Neutral/Acidic Impurities Final_Assess Assess Final Purity (TLC, mp, NMR) Recrystallize->Final_Assess ColumnChrom->Final_Assess AcidBase->Final_Assess PureProduct Pure Product Final_Assess->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Attempt Recrystallization OiledOut Product Oiled Out? Start->OiledOut PurityLow Purity Still Low? OiledOut->PurityLow No Sol1_AddSolvent Add more hot solvent OiledOut->Sol1_AddSolvent Yes Sol2_CoolSlow Cool solution slower OiledOut->Sol2_CoolSlow Yes Sol3_ChangeSolvent Change solvent system OiledOut->Sol3_ChangeSolvent Yes Sol4_HotFilt Perform hot filtration to remove insolubles PurityLow->Sol4_HotFilt Yes Sol5_SolventScreen Perform solvent screen PurityLow->Sol5_SolventScreen Yes Success Successful Purification PurityLow->Success No Sol1_AddSolvent->OiledOut Re-evaluate Sol2_CoolSlow->OiledOut Re-evaluate Sol3_ChangeSolvent->Start Retry Sol4_HotFilt->PurityLow Re-evaluate Sol5_SolventScreen->Start Retry AcidBaseExtraction Start Crude Mixture (Product + Neutral/Acidic Impurities) Dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve AddAcid 2. Add Aqueous HCl Dissolve->AddAcid Separate 3. Separate Layers AddAcid->Separate AqueousLayer Aqueous Layer (Protonated Product: R-NH3+ Cl-) Separate->AqueousLayer Bottom Layer OrganicLayer Organic Layer (Neutral/Acidic Impurities) Separate->OrganicLayer Top Layer Neutralize 4. Neutralize with Base (e.g., aq. NaOH) to pH > 8 AqueousLayer->Neutralize Discard Discard Impurities OrganicLayer->Discard Precipitate 5. Precipitate Forms Neutralize->Precipitate Filter 6. Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

References

Technical Support Center: Scale-Up Synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of this compound?

A1: Two common and scalable synthetic routes are the reaction of isatoic anhydride with 3,4-dimethylaniline and the direct amide coupling of anthranilic acid with 3,4-dimethylaniline.

  • Route 1: From Isatoic Anhydride: This method involves the reaction of isatoic anhydride with 3,4-dimethylaniline. The reaction typically proceeds with the loss of carbon dioxide to form the desired amide. It is often favored for its relatively clean reaction profile.

  • Route 2: From Anthranilic Acid: This approach requires the activation of the carboxylic acid of anthranilic acid, followed by coupling with 3,4-dimethylaniline. Common activating agents include thionyl chloride, or carbodiimides like EDC in the presence of an additive like HOBt.

Q2: What are the key safety concerns to consider during the scale-up of this synthesis?

A2: Key safety considerations include:

  • Thermal Runaway: Amide bond formation is often exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to inefficient heat dissipation, potentially causing a thermal runaway. Reaction calorimetry is recommended to assess thermal risk.

  • Reagent Toxicity and Handling: Many reagents used in amide synthesis, such as coupling agents and solvents, can be toxic, corrosive, or sensitizing. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment.

  • Off-Gassing: The reaction of isatoic anhydride releases carbon dioxide, which needs to be safely vented, especially in a large-scale reaction. Reactions involving thionyl chloride will produce HCl and SO2 gas, which are corrosive and toxic and must be scrubbed.

  • By-product Handling: By-products from coupling reagents, such as dicyclohexylurea (DCU) from DCC, must be handled and disposed of according to safety regulations.

Q3: How can I best purify the crude this compound at scale?

A3: Recrystallization is the most common and effective method for purifying the final product on a large scale. A thorough solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of high-purity material. Common solvent systems for similar compounds include ethanol/water, or toluene. If the product is an oil or amorphous solid, techniques like anti-solvent crystallization or seeding with a small amount of pure product can be effective.

Troubleshooting Guides

Route 1: Synthesis from Isatoic Anhydride and 3,4-dimethylaniline

This route is often preferred for its atom economy and the avoidance of harsh coupling reagents. However, challenges can arise during scale-up.

Experimental Workflow for Isatoic Anhydride Route

start Start charge_reagents Charge Isatoic Anhydride and Solvent to Reactor start->charge_reagents heat Heat to Reaction Temperature charge_reagents->heat add_aniline Slowly Add 3,4-dimethylaniline heat->add_aniline react Maintain Temperature and Monitor Reaction add_aniline->react CO2 evolution cool Cool Reaction Mixture react->cool filter Filter to Remove By-products (if any) cool->filter crystallize Crystallize Product from Filtrate filter->crystallize isolate Isolate and Dry Final Product crystallize->isolate end End isolate->end

Caption: Workflow for the synthesis of this compound from isatoic anhydride.

Troubleshooting Common Issues (Isatoic Anhydride Route)

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient mixing to facilitate the reaction between the solid isatoic anhydride and the aniline.
Side reaction of isatoic anhydride with itself.Control the rate of addition of 3,4-dimethylaniline to maintain a low concentration of the aniline initially.
Hydrolysis of isatoic anhydride.Ensure all reagents and solvents are anhydrous.
Product Contamination Presence of unreacted starting materials.Optimize reaction stoichiometry and conditions to drive the reaction to completion. Purify via recrystallization.
Formation of anthraniloylanthranilic acid.[1]This can occur if the reaction is carried out in the presence of a base like NaOH with equimolar amounts of reactants. Ensure the reaction is run under neutral or slightly acidic conditions if this impurity is observed.
Poor Product Quality (Color) Oxidation of the amino group.Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Thermal degradation.Avoid excessive heating or prolonged reaction times at high temperatures.
Route 2: Synthesis from Anthranilic Acid and 3,4-dimethylaniline

This route offers flexibility in the choice of coupling reagents but can introduce more by-products.

Logical Troubleshooting Flow for Amide Coupling Reactions

cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous? Purity?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions sol_reagents Use fresh/purified reagents and anhydrous solvents check_reagents->sol_reagents side_reactions Investigate Potential Side Reactions check_conditions->side_reactions sol_conditions Optimize temperature, time, and reagent equivalents check_conditions->sol_conditions purification_issue Assess Purification Method side_reactions->purification_issue sol_side_reactions Adjust order of addition, use additives (e.g., HOBt) side_reactions->sol_side_reactions sol_purification Screen for optimal crystallization solvent purification_issue->sol_purification

Caption: Troubleshooting logic for amide coupling reactions.

Troubleshooting Common Issues (Anthranilic Acid Route)

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete activation of anthranilic acid.Ensure the activating agent (e.g., thionyl chloride, EDC) is fresh and used in the correct stoichiometry. For carbodiimide couplings, additives like HOBt can improve efficiency.
Low nucleophilicity of 3,4-dimethylaniline.The dimethyl-substituted aniline is relatively electron-rich and nucleophilic. However, if issues persist, consider using a stronger activating agent or slightly elevated temperatures.
Hydrolysis of the activated intermediate.Maintain strictly anhydrous conditions throughout the reaction.
Product Contamination Unreacted starting materials.Drive the reaction to completion by adjusting stoichiometry or reaction time. Purify via recrystallization.
By-products from the coupling reagent.Choose a coupling reagent where the by-product is easily removed (e.g., DCU from DCC is often insoluble and can be filtered off).
Formation of a symmetrical anhydride of anthranilic acid.This can occur if the amine is added too slowly after the acid activation. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this.
Racemization (if chiral centers are present) Not applicable to this specific molecule, but a general concern in amide synthesis.Use of additives like HOBt can suppress racemization. Maintain low reaction temperatures.

Experimental Protocols

Protocol 1: Scale-Up Synthesis from Isatoic Anhydride

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a suitable reactor with isatoic anhydride (1.0 eq) and a high-boiling point solvent such as toluene or DMF.

  • Heating: Heat the mixture to 80-100 °C with efficient stirring.

  • Aniline Addition: Slowly add 3,4-dimethylaniline (1.0-1.1 eq) to the reaction mixture over 1-2 hours. Control the addition rate to manage the evolution of CO2.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the consumption of the limiting reagent is complete (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a solid by-product is present, it may be removed by filtration.

  • Crystallization: The product can be crystallized directly from the reaction mixture upon cooling, or the solvent can be partially removed under reduced pressure to induce crystallization. An anti-solvent such as heptane may be added to improve yield.

  • Isolation: Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: Scale-Up Synthesis from Anthranilic Acid using a Coupling Reagent (EDC/HOBt)

This protocol is a general guideline for a carbodiimide-mediated coupling.

  • Reactor Setup: Charge a reactor with anthranilic acid (1.0 eq), HOBt (1.1 eq), and a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate).

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • EDC Addition: Add EDC (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Aniline Addition: Add 3,4-dimethylaniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.

  • Aqueous Work-up: Quench the reaction with water. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Quantitative Data Summary

The following table presents representative data for amide coupling reactions, which can serve as a benchmark for optimizing the synthesis of this compound. Actual yields will vary based on specific conditions and scale.

Coupling Method Carboxylic Acid Amine Yield (%) Reference
Isatoic AnhydrideIsatoic AnhydrideVarious Amines80-90%General literature for similar reactions
EDC/HOBtThiazole carboxylic acidAniline derivative80%[2]
Mixed AnhydrideGeneral Carboxylic AcidGeneral AmineGenerally high[3]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped facility, with appropriate safety precautions in place. Users should perform their own risk assessments and optimization studies for any scale-up synthesis.

References

preventing hydrolysis of 2-amino-N-(3,4-dimethylphenyl)benzamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of 2-amino-N-(3,4-dimethylphenyl)benzamide during experimental workup.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is prolonged exposure to strongly acidic or basic aqueous conditions. The amide bond in this compound is susceptible to cleavage under these conditions, leading to the formation of 2-aminobenzoic acid and 3,4-dimethylaniline. While amides are generally stable, harsh pH environments, especially when combined with elevated temperatures, can promote this undesired reaction.

Q2: At what pH range is this compound expected to be most stable?

Q3: Can I use a strong acid or base to wash my organic layer during workup?

A3: It is strongly advised to avoid using strong acids (e.g., concentrated HCl) or strong bases (e.g., 6M NaOH) during the workup of this compound. Even brief contact can lead to significant hydrolysis, reducing the yield of your desired product. If acidic or basic washes are necessary to remove impurities, use mild, dilute solutions and minimize the contact time.

Q4: What are the expected hydrolysis products, and how can I detect them?

A4: The hydrolysis of this compound will yield 2-aminobenzoic acid and 3,4-dimethylaniline. These byproducts can be detected using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of your crude product to authentic samples or literature data for the starting material and expected hydrolysis products, you can assess the extent of decomposition.

Q5: Are there any alternative strategies to prevent hydrolysis if I must use acidic or basic conditions?

A5: If your experimental conditions necessitate a pH outside the optimal range, consider using a protecting group for the 2-amino functionality. Acylation of the amino group to form an acetamide, for example, can reduce its electron-donating effect and potentially modulate the amide bond's susceptibility to hydrolysis. However, this introduces additional steps for protection and deprotection into your synthetic route.

II. Troubleshooting Guide

This guide will help you identify and resolve common issues related to the hydrolysis of this compound during workup.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of desired product with the presence of polar impurities by TLC. Hydrolysis of the amide bond has occurred.- Confirm Hydrolysis: Analyze the crude product by LC-MS or NMR to confirm the presence of 2-aminobenzoic acid and 3,4-dimethylaniline. - Modify Workup Protocol: Switch to a neutral workup procedure. Wash the organic layer with water and then brine. - Use Mild Reagents: If an acid wash is required to remove basic impurities, use a dilute solution of a weak acid like 1 M citric acid. For removing acidic impurities, use a dilute solution of a weak base like 1 M sodium bicarbonate. - Minimize Contact Time: Perform extractions quickly and avoid letting the layers stand for extended periods. - Control Temperature: Conduct the workup at room temperature or below to slow down the rate of hydrolysis.
Emulsion formation during extraction. The presence of polar hydrolysis products can sometimes lead to emulsion formation.- Break the Emulsion: Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of celite may be necessary. - Optimize Solvent System: Ensure your organic solvent is sufficiently non-polar to achieve good separation from the aqueous layer.
Product appears oily or fails to crystallize. The presence of impurities, including hydrolysis products, can inhibit crystallization.- Purify the Crude Product: Use column chromatography to separate the desired product from the hydrolysis byproducts and other impurities. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities.

III. Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis:

This protocol is designed to avoid harsh acidic or basic conditions, thereby preserving the integrity of the this compound.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a polar, water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer with deionized water (2 x volume of the organic layer).

    • Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer). This helps to remove residual water from the organic phase.

  • Drying: Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

IV. Diagrams

Hydrolysis_Pathway Hydrolysis of this compound cluster_reactants Reactants cluster_products Hydrolysis Products Reactant This compound Conditions H₃O⁺ or OH⁻ (Acid or Base) Reactant->Conditions Product1 2-Aminobenzoic Acid Conditions->Product1 Hydrolysis Product2 3,4-Dimethylaniline Conditions->Product2 Hydrolysis

Caption: Hydrolysis pathway of the target compound.

Workup_Workflow Recommended Workup Workflow Start Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify Filter_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Recommended neutral workup workflow.

V. Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, the following table provides a qualitative summary of factors influencing amide stability based on general principles and data for related compounds.

Factor Effect on Hydrolysis Rate Rationale
pH Increased rate at very low or high pH.Acid or base catalysis of amide bond cleavage.
Temperature Increased rate at higher temperatures.Provides activation energy for the hydrolysis reaction.
2-Amino Substituent Likely decreases the rate of hydrolysis.The electron-donating nature of the amino group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
N-Aryl Substituents (3,4-dimethyl) Minor electronic effect, likely a small decrease in rate.The methyl groups are weakly electron-donating, which may slightly decrease the reactivity of the amide.

References

selection of coupling agents for 2-amino-N-(3,4-dimethylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide, with a specific focus on the critical step of selecting and optimizing amide coupling agents.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis involves the formation of an amide bond between 2-aminobenzoic acid and 3,4-dimethylaniline. This condensation reaction requires a coupling agent to activate the carboxylic acid group of 2-aminobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 3,4-dimethylaniline.[1][2]

Q2: Which coupling agents are most suitable for this synthesis?

The choice of coupling agent is critical and depends on factors like desired yield, reaction time, cost, and the need to suppress side reactions.[3][4] Common classes of reagents include:

  • Carbodiimides (e.g., EDC, DCC): Cost-effective and widely used. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[5][6][7] They are often used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.[6][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents known for fast reaction times and high yields, especially for challenging couplings.[8][9][10] HATU is generally considered more reactive and less prone to side reactions than HBTU.[6][9][10]

  • Phosphonium Salts (e.g., PyBOP, BOP): These are also very effective, offering high reactivity and low risk of racemization.[8][10] A significant drawback of BOP is the formation of the carcinogenic byproduct HMPA; PyBOP is a safer alternative.[10]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields can stem from several issues. A systematic approach to troubleshooting is recommended:[4][11]

  • Inefficient Coupling: The chosen coupling agent may not be potent enough. For electron-deficient or sterically hindered substrates, a more powerful reagent like HATU may be necessary.[4][12]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid can react with residual water in the solvent, reverting it to the starting material. Always use anhydrous (dry) solvents and reagents.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time may need optimization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[4]

  • Side Reactions: The formation of byproducts consumes starting materials. The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress these side reactions.[5][13]

  • Incorrect Stoichiometry: Ensure the molar ratios of reactants are correct. Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid is used.[4]

Q4: I'm observing unexpected byproducts. What are they and how can I prevent them?

Side product formation is a common challenge. Identifying the byproduct is key to mitigation.

  • N-acylurea Formation: This occurs when using carbodiimide reagents (like EDC or DCC), where the activated O-acylisourea intermediate rearranges into a stable N-acylurea that will not react further.[5][14] Running the reaction at lower temperatures and using additives like HOBt can minimize this.[5]

  • Guanidinylation: Uronium reagents like HBTU can react with the free amine, capping it and preventing amide bond formation. This is more common in slow reactions. Using HATU, which is more reactive, can reduce this side reaction.[10]

  • Diacylated Product: While less common with these specific reactants, it's possible for the product's 2-amino group to be acylated. Careful control of stoichiometry is important.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Poor Reagent Quality: Starting materials or coupling agent may have degraded.Use fresh or purified reagents and anhydrous solvents. Verify reagent quality via analytical techniques.[11]
Inefficient Activation: Coupling agent is not reactive enough for the substrates.Switch to a more powerful coupling agent, such as HATU or COMU.[8][15]
Incorrect Base: The base used may be inappropriate or insufficient, especially if the amine is an HCl salt.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N).[4][13]
Reaction Stalls / Incomplete Conversion Precipitation: A reactant or intermediate may be precipitating out of solution.Change to a solvent with better solubilizing properties, such as DMF or NMP.[5]
Hydrolysis: Activated acid intermediate is being quenched by water.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[4]
Formation of Side Products N-acylurea Formation (with Carbodiimides): Rearrangement of the O-acylisourea intermediate.Add HOBt or HOAt to trap the intermediate as a more stable active ester.[14] Keep the reaction temperature low (e.g., 0 °C).[5]
Racemization (if chiral centers are present): Loss of stereochemical integrity.Use additives like HOBt or HOAt.[6] Phosphonium (PyBOP) and Uronium (HATU) reagents are known for low racemization.[8][10]
Difficult Purification Byproduct Removal: Urea byproducts from carbodiimides can be difficult to remove.Use EDC, as its byproduct (EDU) is water-soluble and can be removed with an aqueous wash.[6][7] For DCC, the DCU byproduct is filtered off, but some may remain in solution.[6]
Similar Polarity: Product and unreacted starting materials have similar polarity.Optimize the solvent system for column chromatography. Consider an acidic or basic wash during workup to remove unreacted acid or amine.

Comparison of Common Coupling Reagents

Reagent ClassExamplesRelative ReactivityCommon AdditivesKey AdvantagesPotential Drawbacks
Carbodiimides EDC, DIC, DCCModerateHOBt, HOAt, OxymaCost-effective, widely available.[8] Water-soluble byproduct with EDC simplifies workup.[7]Can form N-acylurea byproduct.[5][14] Higher risk of racemization without additives.[6]
Uronium/Aminium Salts HATU, HBTU, COMUVery HighNone required, but based on HOBt/HOAt analogsHigh efficiency, fast reaction times, low racemization.[8] Excellent for difficult couplings.[10]Higher cost. HBTU can cause guanidinylation.[10]
Phosphonium Salts PyBOP, BOPHighNone requiredHigh reactivity, low racemization.[8][10] PyBOP is a safer alternative to BOP.[8]Byproducts can be difficult to remove. BOP produces carcinogenic HMPA.[10]

Visual Guides & Workflows

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use Fresh/Pure Reagents Adjust Stoichiometry (1.1 eq Amine) reagents_ok->fix_reagents No monitor_reaction Monitor Reaction by TLC/LC-MS reagents_ok->monitor_reaction Yes fix_reagents->start stalled Reaction Stalled? monitor_reaction->stalled optimize_time Optimize Reaction Time & Temperature stalled->optimize_time Yes check_side_products Check for Side Products stalled->check_side_products No optimize_time->start side_products_present Side Products Present? check_side_products->side_products_present add_additive Use Additive (HOBt/HOAt) Lower Temperature side_products_present->add_additive Yes upgrade_reagent Consider More Potent Coupling Agent (e.g., HATU, COMU) side_products_present->upgrade_reagent No add_additive->start

Caption: Troubleshooting workflow for low yield reactions.

G start Start: Select Coupling Agent q1 Standard, Cost-Sensitive Synthesis? start->q1 a1_yes Use Carbodiimide + Additive (EDC + HOBt) q1->a1_yes Yes q2 Difficult Coupling? (Low Reactivity / Steric Hindrance) q1->q2 No a2_yes Use Uronium/Aminium Salt (HATU or COMU) q2->a2_yes Yes q3 Need to Minimize Side Reactions (e.g., Guanidinylation)? q2->q3 No a3_yes Prefer HATU over HBTU q3->a3_yes Yes a3_no HBTU or Phosphonium Salt (PyBOP) are good options q3->a3_no No

Caption: Decision guide for selecting a suitable coupling agent.

Experimental Protocol: Synthesis using EDC and HOBt

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 2-aminobenzoic acid (1.0 equivalent)

  • 3,4-dimethylaniline (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (if starting with an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminobenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF (or DCM).

  • Addition of Amine and HOBt: Add HOBt (1.1 eq.) to the solution and stir until it dissolves. Then, add 3,4-dimethylaniline (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred reaction mixture, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[11]

References

managing incomplete reactions in the synthesis of benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing incomplete reactions in the synthesis of benzamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in benzamide synthesis are a common issue that can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.

Common Causes for Low Yield:

  • Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[2]

  • Amine Deactivation: The amine can be deactivated through protonation, rendering it non-nucleophilic. This is a common issue as an acid-base reaction between the carboxylic acid and the amine can occur before the coupling.[2]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[2]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the presence of a suitable base can significantly impact the reaction outcome.[1][2]

  • Side Reactions: Unwanted side reactions can consume starting materials or the desired product.[1]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[1]

Troubleshooting Steps:

  • Evaluate the Coupling Reagent: Ensure you are using an appropriate coupling reagent for your specific substrates. For sterically hindered or electron-deficient anilines, more potent coupling agents like HATU may be required.[3] Consider additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[1][3]

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation or unwanted side reactions.[1] It is recommended to start at room temperature and incrementally increase it if the reaction is sluggish.[1]

  • Screen Different Solvents: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DCM, and THF are common.[1][3] The solvent can also influence the formation of byproducts.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of activated intermediates, a common side reaction.[3] Running the reaction under an inert atmosphere (N₂ or Ar) can also be beneficial.[3]

  • Control Stoichiometry and Base: If starting with an amine salt, ensure a suitable non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is used in sufficient quantity (2-3 equivalents) to neutralize the salt and any acid generated during the reaction.[1][4]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.[1][5] This will help determine the optimal reaction time and identify if the reaction is stalling.[1]

  • Review Workup and Purification Procedures: Ensure that the pH during aqueous workup is optimized to prevent hydrolysis of the product.[1] Minimize the number of purification steps where possible to reduce product loss.[1]

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge in amide synthesis. Identifying the nature of the side products is key to mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: The presence of residual starting materials is a sign of an incomplete reaction.

    • Solution: Monitor the reaction to completion using TLC or LC-MS.[1] Consider increasing the reaction time, temperature, or using a more potent coupling reagent.[3]

  • Benzoic Acid (from Benzoyl Chloride): This indicates hydrolysis of the starting material or the product.[6]

    • Solution: Ensure the use of anhydrous solvents and run the reaction under an inert atmosphere to protect it from atmospheric moisture.[3] During workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities.[6]

  • N-Acylurea (with Carbodiimide Coupling Reagents): This byproduct can form from the rearrangement of the O-acylisourea intermediate.

    • Solution: Add a nucleophilic additive like HOBt or HOAt to trap the intermediate as a more stable active ester.[3]

  • Diacylated Product (N-Benzoylbenzamide): This can form, especially if the reaction conditions are not carefully controlled.[6]

    • Solution: Use a milder base or control the reaction temperature more carefully. Avoid using a large excess of the acylating agent.[6]

  • Racemization (for chiral substrates): The optical integrity of chiral centers can be compromised during activation.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[2] Running the reaction at a lower temperature can also help.[2]

Question 3: My reaction mixture has turned into a dark-colored oil instead of a solid precipitate. What should I do?

Answer:

The formation of a dark-colored oil instead of a solid product often indicates the presence of significant impurities or decomposition of starting materials or the product.[6] This can be an indicator of byproduct formation, especially with longer reaction times.[6][7]

Troubleshooting Steps:

  • Analyze the Oily Product: Before attempting a large-scale purification, analyze a small sample of the oil using techniques like NMR or mass spectrometry to identify the major components and potential impurities.[6]

  • Attempt Purification of a Small Sample: Try to purify a small amount of the oily product by column chromatography or attempt to induce crystallization by scratching the side of the flask with a glass rod or adding a seed crystal.[6]

  • Optimize Reaction Conditions: Consider optimizing the reaction time and temperature to minimize decomposition and byproduct formation.[6] Shorter reaction times can sometimes lead to higher purity, even if the yield is slightly lower.[7]

  • Review Workup Procedure: Ensure that the workup conditions are not too harsh. For example, strong acidic or basic washes can sometimes lead to product degradation.

Data Presentation

Table 1: Effect of Reaction Time on the Yield and Purity of 2-amino-N-benzylbenzamide Synthesis [7]

Reaction Time (minutes)Crude Yield (%)Product Purity (%)
275.892.3
581.289.1
1085.286.5
1588.184.7

Reaction Conditions: Isatoic anhydride and benzylamine in ethyl acetate (EtOAc) at 100 °C using microwave irradiation.

Table 2: Comparison of Coupling Reagent Performance [3]

Coupling Reagent/SystemSolvent SystemYield of N-benzylbenzamide (%)
EDC/HOBtDMFHigh
PyBOPDMFHigh
T3PEthyl AcetateGood
CDITHFEffective for simple amides

Note: Yields are qualitative and depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)[1]

  • EDC·HCl (1.1 - 1.5 equivalents)[1]

  • HOBt (1.0 - 1.2 equivalents)[1]

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)[1]

  • Base (e.g., DIPEA or Et₃N, 2-3 equivalents if starting with an amine salt)[1]

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.[1]

  • Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.[1]

  • Add the amine (1.0 - 1.2 equivalents).[1] If the amine is a hydrochloride or other salt, add a suitable non-nucleophilic base like DIPEA or Et₃N (2-3 equivalents).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[1]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[1]

Protocol 2: Purification of Crude Benzamide by Recrystallization

Materials:

  • Crude benzamide product

  • Suitable recrystallization solvent (e.g., hot water, ethanol, or ethyl acetate/hexanes mixture)[6]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the benzamide well at high temperatures but poorly at low temperatures. Hot water is often a good choice for simple benzamides.[6]

  • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.[6]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal formation, place the flask in an ice bath.[6]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified benzamide crystals, weigh them, and determine the melting point to assess purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Benzamide Reactions start Incomplete Reaction or Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok monitor_reaction Monitor Reaction Progress (TLC/LC-MS) reaction_stalled Reaction Stalled? monitor_reaction->reaction_stalled workup_purification Evaluate Workup & Purification product_loss Significant Product Loss? workup_purification->product_loss reagent_ok->check_conditions Yes optimize_reagents Optimize Coupling Reagent, Base, or Stoichiometry reagent_ok->optimize_reagents No conditions_ok->monitor_reaction Yes optimize_conditions Adjust Temperature, Solvent, or Time conditions_ok->optimize_conditions No reaction_stalled->workup_purification No, Complete force_completion Increase Temperature or Add More Reagent reaction_stalled->force_completion Yes optimize_workup Modify Extraction/Washing Steps or Purification Method product_loss->optimize_workup Yes success Successful Synthesis product_loss->success No optimize_reagents->check_reagents optimize_conditions->check_conditions force_completion->monitor_reaction optimize_workup->workup_purification

Caption: Troubleshooting workflow for incomplete benzamide synthesis.

Side_Product_Diagnosis Diagnosing Common Side Products start Side Product Observed unreacted_sm Unreacted Starting Material start->unreacted_sm benzoic_acid Benzoic Acid Present start->benzoic_acid n_acylurea N-Acylurea Detected start->n_acylurea diacylated Diacylated Product start->diacylated cause_incomplete Cause: Incomplete Reaction unreacted_sm->cause_incomplete cause_hydrolysis Cause: Hydrolysis benzoic_acid->cause_hydrolysis cause_rearrangement Cause: Intermediate Rearrangement n_acylurea->cause_rearrangement cause_conditions Cause: Harsh Conditions/Stoichiometry diacylated->cause_conditions solution_incomplete Solution: Optimize conditions, extend time cause_incomplete->solution_incomplete solution_hydrolysis Solution: Anhydrous conditions, basic wash cause_hydrolysis->solution_hydrolysis solution_rearrangement Solution: Add HOBt/HOAt cause_rearrangement->solution_rearrangement solution_conditions Solution: Milder base, control stoichiometry cause_conditions->solution_conditions

References

stability issues of 2-amino-N-(3,4-dimethylphenyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-amino-N-(3,4-dimethylphenyl)benzamide in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability issues with this compound in solution?

A1: The main stability concerns for this compound in solution are hydrolysis of the amide bond, oxidation of the aromatic amino groups, and photodegradation. These degradation pathways are influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions, the amide bond can cleave to form 2-aminobenzoic acid and 3,4-dimethylaniline. Oxidative stress may lead to the formation of colored byproducts such as nitroarenes and azo compounds, and potentially polymerization.[1] Photodegradation can also lead to a variety of breakdown products.

Q3: What is the optimal pH for storing solutions of this compound?

A3: Based on the stability of similar compounds like aniline, a neutral pH of 7.0 is recommended for the best stability in aqueous solutions.[2][3] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.

Q4: How should I store solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 4°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a neutral pH.[2][3] It is also advisable to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation.

Q5: My solution of this compound has turned yellow/brown. What could be the cause?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon standing. The compound may have limited solubility in the chosen solvent, or the pH of the solution may have shifted, affecting solubility.- Confirm the solubility of the compound in the chosen solvent. - Ensure the pH of the solution is maintained, especially for aqueous buffers. - Consider using a co-solvent if solubility is an issue.
Loss of compound potency or concentration over time. This is likely due to chemical degradation, such as hydrolysis, oxidation, or photolysis.- Review the storage conditions. Ensure the solution is protected from light, stored at a low temperature, and at a neutral pH. - For oxygen-sensitive compounds, consider de-gassing the solvent and storing under an inert atmosphere. - Perform a forced degradation study to identify the specific cause of instability.
Appearance of unexpected peaks in HPLC analysis. These new peaks are likely degradation products.- Compare the chromatogram of the aged sample to a freshly prepared standard to confirm the presence of new peaks. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Inconsistent experimental results. This could be due to the use of degraded stock solutions.- Always use freshly prepared solutions for critical experiments. - If stock solutions must be stored, validate their stability over the intended storage period.

Potential Degradation Pathways and Products

The following table summarizes the likely degradation pathways for this compound based on the chemical properties of its functional groups.

Degradation Pathway Stress Condition Potential Degradation Products
Hydrolysis Acidic or basic pH, elevated temperature2-aminobenzoic acid and 3,4-dimethylaniline
Oxidation Exposure to air (oxygen), presence of oxidizing agents (e.g., peroxides)Nitroarenes, azo compounds, polymeric materials
Photodegradation Exposure to UV or visible lightA complex mixture of smaller aromatic and aliphatic fragments

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute the stock solution with the storage solvent to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Photodegradation: Expose the solution (100 µg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

  • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using LC-MS if necessary.

Visualizations

troubleshooting_workflow start Start: Experiencing stability issues with this compound solution check_visual Is the solution discolored or hazy? start->check_visual check_potency Is there a loss of potency or unexpected HPLC peaks? start->check_potency check_visual->check_potency No discoloration Potential Oxidation/Precipitation check_visual->discoloration Yes potency_loss Potential Degradation check_potency->potency_loss Yes protect_light_air Action: Store solution protected from light and air. Use inert gas. discoloration->protect_light_air check_solubility_ph Action: Verify solubility and check solution pH. discoloration->check_solubility_ph use_fresh_solution Action: Use freshly prepared solutions. potency_loss->use_fresh_solution perform_forced_degradation Action: Conduct a forced degradation study to identify the cause. potency_loss->perform_forced_degradation end End: Stability issue addressed protect_light_air->end check_solubility_ph->end use_fresh_solution->end perform_forced_degradation->end

Troubleshooting workflow for stability issues.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_stressed_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stressed_samples incubate Incubate under respective stress conditions prep_stressed_samples->incubate sampling Sample at time points (0, 4, 8, 24h) incubate->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis lcms_analysis Characterize degradants by LC-MS (if needed) hplc_analysis->lcms_analysis calc_degradation Calculate % Degradation lcms_analysis->calc_degradation id_pathways Identify Degradation Pathways calc_degradation->id_pathways

Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Temperature for 2-amino-N-(3,4-dimethylphenyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide. The following information is designed to address specific issues related to temperature optimization to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The two most common starting materials are 2-aminobenzoic acid and isatoic anhydride, which are reacted with 3,4-dimethylaniline.

Q2: What is the primary influence of temperature on this reaction?

Temperature significantly affects the reaction rate, product yield, and the formation of impurities. Insufficient temperature can lead to a slow or incomplete reaction, while excessive heat can promote the formation of side products, such as quinazolinones.

Q3: What is the most common side product when running the reaction at high temperatures?

At elevated temperatures, particularly when starting from 2-aminobenzamides, a common side product is a quinazolinone derivative. This occurs through a cyclization reaction. For instance, reactions to intentionally synthesize quinazolinones from 2-aminobenzamides are often conducted at temperatures ranging from 120°C to 140°C.[1][2]

Q4: Can this reaction be performed at room temperature?

Yes, particularly when using isatoic anhydride as a starting material, the reaction with primary amines can proceed at room temperature.[3] However, the reaction time may be significantly longer compared to reactions run at elevated temperatures.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This will allow you to visualize the consumption of the starting materials and the formation of the product and any significant byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution Temperature-Related Consideration
Incomplete reaction - Increase reaction time. - Ensure proper mixing. - Use a slight excess of one reactant.The reaction may be too slow at lower temperatures. A moderate increase in temperature can improve the reaction rate.
Degradation of starting materials or product - Use fresh, high-purity starting materials. - Ensure anhydrous (dry) conditions if using a coupling agent with 2-aminobenzoic acid.High temperatures can lead to the degradation of sensitive functional groups. Avoid excessive heat.
Suboptimal coupling agent activity (for 2-aminobenzoic acid route) - Use a fresh, high-quality coupling agent (e.g., DCC, EDC).Some coupling reactions are performed at 0°C to room temperature to control the reaction rate and minimize side reactions.
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Suggested Solution Temperature-Related Consideration
Formation of quinazolinone byproduct - Lower the reaction temperature.This is a common issue at higher temperatures (e.g., above 100-120°C).[1][2][4]
Unreacted starting materials - Increase the reaction time or slightly elevate the temperature. - Adjust the stoichiometry of the reactants.Finding the optimal temperature is a balance between driving the reaction to completion and preventing side product formation.
Side reactions from coupling agent - Purify the crude product using column chromatography or recrystallization.These side reactions are generally less dependent on temperature but can be influenced by reaction time.

Experimental Protocols

Method A: From 2-Aminobenzoic Acid

This method involves the coupling of 2-aminobenzoic acid with 3,4-dimethylaniline using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) and 3,4-dimethylaniline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove unreacted 3,4-dimethylaniline, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted 2-aminobenzoic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Method B: From Isatoic Anhydride

This method involves the reaction of isatoic anhydride with 3,4-dimethylaniline.

  • Reaction Setup: In a round-bottom flask, suspend isatoic anhydride (1 equivalent) in a suitable solvent like ethanol or toluene.

  • Amine Addition: Add 3,4-dimethylaniline (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-8 hours. The reaction can also be left to stir at room temperature for a longer period (24-48 hours).[3] The reaction progress can be monitored by the evolution of CO₂ gas.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Temperature Optimization Data Summary

The following tables provide a general guide to the expected outcomes at different temperature ranges for the synthesis of this compound.

Table 1: Synthesis from 2-Aminobenzoic Acid with a Coupling Agent

Temperature RangeExpected Reaction RatePotential for Side ReactionsRecommended Use Case
0°C - Room Temperature Slow to ModerateLowStandard procedure to minimize side reactions from the coupling agent.
Room Temperature - 60°C Moderate to FastModerateTo increase reaction rate if it is too slow at lower temperatures.
> 60°C FastHigh (Quinazolinone formation)Generally not recommended due to the increased risk of byproduct formation.

Table 2: Synthesis from Isatoic Anhydride

Temperature RangeExpected Reaction RatePotential for Side ReactionsRecommended Use Case
Room Temperature SlowLowFor clean product formation when reaction time is not a major constraint.[3]
60°C - 100°C Moderate to FastModerateTo accelerate the reaction. A good starting point for optimization.
> 100°C Very FastHigh (Quinazolinone formation)Not recommended as it significantly increases the likelihood of cyclization to the quinazolinone byproduct.[1][2]

Visual Guides

experimental_workflow General Experimental Workflow cluster_routeA Route A: From 2-Aminobenzoic Acid cluster_routeB Route B: From Isatoic Anhydride cluster_common General Experimental Workflow A_Start Dissolve 2-Aminobenzoic Acid & 3,4-Dimethylaniline A_Couple Add Coupling Agent (e.g., DCC) at 0°C A_Start->A_Couple A_React Stir at Room Temperature A_Couple->A_React Monitor Monitor by TLC A_React->Monitor B_Start Suspend Isatoic Anhydride B_Amine Add 3,4-Dimethylaniline B_Start->B_Amine B_React Heat (or stir at RT) B_Amine->B_React B_React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield/Purity cluster_purity Purity Issues cluster_yield Yield Issues Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC Plate Start->Check_TLC Multiple_Spots Multiple Spots Present? Check_TLC->Multiple_Spots Low_Yield Low Product Spot Intensity? Check_TLC->Low_Yield High_Temp_Side_Product High Temp Side Product (e.g., Quinazolinone) Multiple_Spots->High_Temp_Side_Product Yes Unreacted_SM Unreacted Starting Material Multiple_Spots->Unreacted_SM Yes Action_Temp Decrease Reaction Temperature High_Temp_Side_Product->Action_Temp Action_Time_Temp Increase Reaction Time or Slightly Increase Temperature Unreacted_SM->Action_Time_Temp Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Incomplete_Reaction->Action_Time_Temp

Caption: Troubleshooting decision tree for optimizing reaction temperature.

References

Validation & Comparative

Validating the Structure of 2-amino-N-(3,4-dimethylphenyl)benzamide: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-amino-N-(3,4-dimethylphenyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, publicly available spectral data for this exact compound is limited, this document presents expected data based on analogous structures and offers a comparative analysis with the well-characterized, simpler compound, N-phenylbenzamide. Detailed experimental protocols are provided to enable researchers to acquire and interpret the necessary data for unequivocal structural confirmation.

Comparison of Expected Spectroscopic Data

To effectively validate the structure of a synthesized compound, its spectroscopic data should be compared with known or expected values. Here, we present the anticipated NMR and MS data for this compound and compare it with available data for N-phenylbenzamide to highlight the influence of the amino and dimethylphenyl substituents on the spectra.

Spectroscopic Data Expected for this compound Reference Data for N-phenylbenzamide Interpretation of Differences
¹H NMR (ppm) Amide (N-H): ~9.8 (s, 1H); Aromatic (C₆H₄): 6.5-7.5 (m, 4H); Aromatic (C₆H₃): 7.0-7.4 (m, 3H); Amino (NH₂): ~5.0 (br s, 2H); Methyl (CH₃): ~2.2 (s, 6H)Amide (N-H): ~10.25 (s, 1H); Aromatic (C₆H₅): 7.1-8.0 (m, 10H)[1]The presence of the electron-donating amino group on one aromatic ring and two methyl groups on the other will cause a general upfield shift (lower ppm) of the aromatic protons compared to N-phenylbenzamide. The integration of the methyl protons will be 6H. The broad singlet for the amino group is a key indicator.
¹³C NMR (ppm) Carbonyl (C=O): ~168; Aromatic Carbons: 115-150; Methyl Carbons: ~20Carbonyl (C=O): ~166; Aromatic Carbons: 120-140[1]The carbon spectrum will show additional signals in the aliphatic region (~20 ppm) corresponding to the two methyl groups. The chemical shifts of the aromatic carbons will be influenced by the positions of the amino and methyl substituents.
Mass Spec. (m/z) [M+H]⁺: ~241.13[M+H]⁺: ~198.09[1]The molecular ion peak will be significantly higher due to the addition of the amino and two methyl groups. Fragmentation patterns would likely show losses of NH₂, CO, and fragments of the dimethylaniline moiety.

Experimental Protocols

Accurate and reproducible data acquisition is paramount for structural validation. The following are detailed protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of the protons and carbons in the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆ (residual peak at ~2.50 ppm).[2]

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Solvent: DMSO-d₆ (central peak at ~39.52 ppm).[2]

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024-4096 scans (or more, as needed for signal-to-noise).

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Acquisition:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the parent ion and applying a collision energy.[3]

Experimental and Logic Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., Isatoic Anhydride & 3,4-dimethylaniline) reaction Amide Bond Formation start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup product Purified Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Matches Expected structure_not_confirmed Structure Not Confirmed data_analysis->structure_not_confirmed Discrepancies Found

Caption: Workflow for Synthesis and Structural Validation.

Alternative and Complementary Techniques

While NMR and MS are the primary methods for structural elucidation, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values for the proposed structure.

By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structure of this compound and other novel compounds, ensuring the integrity of their research and development efforts.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-amino-N-(3,4-dimethylphenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2-amino-N-(3,4-dimethylphenyl)benzamide and its structurally related analogs. By presenting supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Analysis of Biological Activities

The biological evaluation of this compound and its analogs has revealed a diverse range of activities, including analgesic, antimicrobial, and cytotoxic effects. The following sections provide a detailed comparison of their performance in various experimental assays.

Analgesic Activity

A study on a series of 2-aminobenzamide derivatives demonstrated their potential as non-narcotic analgesic agents. The analgesic potency, as determined by the writhing test, was found to be correlated with the octanol-water partition coefficient of the compounds. These derivatives generally lack antipyretic effects and are poor inhibitors of prostaglandin synthesis[1].

Antimicrobial Activity

Several 2-aminobenzamide derivatives have been synthesized and screened for their antimicrobial properties. A study highlighted that certain analogs exhibit moderate to good activity against various bacterial and fungal strains. For instance, one compound showed excellent antifungal activity against Aspergillus fumigatus, even surpassing the standard drug Clotrimazole in potency. It also displayed good antibacterial activity against several bacterial strains[2]. The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the phenyl ring[2][3].

Cytotoxic Activity

The cytotoxic potential of 2-aminobenzamide analogs has been a significant area of investigation, with many derivatives showing promise as anticancer agents. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis, potentially through the mitochondrial pathway, and the inhibition of tubulin polymerization, leading to cell cycle arrest[4][5].

One study reported that specific 2-aminobenzamide derivatives bearing a benzothiazole moiety exhibited cytotoxicity against A549 and SW480 tumor cell lines, with IC50 values in the micromolar range[6]. Another research effort on 2-aminobenzophenone derivatives, which share a structural resemblance, identified compounds that strongly inhibited tubulin polymerization and arrested cells in the G2/M phase[5]. Furthermore, some 2-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, showing selective inhibition of HDAC isoforms and antiproliferative activity against various cancer cell lines[7].

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Aminobenzamide Analogs against Various Cancer Cell Lines

Compound/AnalogA549 (Lung Carcinoma)SW480 (Colon Adenocarcinoma)U937 (Leukemia)Reference
Compound 3a 24.59--[6]
Compound 3c 29.59--[6]
2-Aminobenzamide Series (10a-10j) Poor Activity-Significant Inhibition[7]

Note: Direct IC50 values for this compound were not explicitly found in the provided search results. The table presents data for structurally related analogs.

Key Signaling Pathways

The biological effects of 2-aminobenzamide derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

Hedgehog Signaling Pathway

Certain benzamide analogs have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers[8][9]. These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway. By blocking Smo, these compounds can suppress the downstream signaling cascade that leads to tumor growth[8].

Caption: Inhibition of the Hedgehog signaling pathway by 2-aminobenzamide analogs targeting the SMO receptor.

Histone Deacetylase (HDAC) Inhibition

A significant number of 2-aminobenzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression[10]. Overexpression of HDACs is observed in many cancers, making them attractive therapeutic targets. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis[7].

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzamide analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells[4][11][12].

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2-aminobenzamide analogs B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH activity is proportional to the number of damaged cells[4][11][13].

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of compounds against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound solution into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity[2][12].

References

structure-activity relationship (SAR) studies of 2-amino-N-(3,4-dimethylphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-N-Arylbenzamide Derivatives as Antimicrobial Agents

This guide provides a comparative analysis of 2-amino-N-arylbenzamide derivatives, with a focus on their structure-activity relationships (SAR) as antimicrobial agents. The data presented is compiled from published research to support scientists and professionals in the field of drug development. While specific SAR studies on 2-amino-N-(3,4-dimethylphenyl)benzamide were not prominently found in the initial literature search, this guide focuses on structurally related analogs to provide valuable insights into the broader class of 2-amino-N-arylbenzamides.

Quantitative Data Summary

The antimicrobial activity of various 2-amino-N-arylbenzamide derivatives has been evaluated against a range of bacterial and fungal strains. The following tables summarize the inhibitory activity, providing a basis for comparing the efficacy of different substitutions on the N-phenyl ring.

Table 1: Antibacterial Activity of 2-Amino-N-Arylbenzamide Derivatives (Inhibition Zone in mm)

Compound IDR-Group (Substitution on N-phenyl)Bacillus subtilisStaphylococcus aureusPseudomonas aeruginosaEscherichia coliReference
1 4-Fluoro1113-11[1][2]
2 4-Chloro1214-13[1][2]
3 4-Bromo1315-12[1][2]
4 4-Nitro14161114[1][2]
5 4-Methoxy16181315[1][2]
6 3,4,5-Trimethoxy----[1]
7 4-Methyl (p-tolyl)1112-11[1]
Ampicillin (Standard)2830-22[1][2]
Tetracycline (Standard)32322521[1][2]

Note: '-' indicates no significant activity or data not provided.

Table 2: Antifungal Activity of 2-Amino-N-Arylbenzamide Derivatives (Inhibition Zone in mm)

Compound IDR-Group (Substitution on N-phenyl)Saccharomyces cerevisiaeAspergillus fumigatusCandida albicansReference
1 4-Fluoro-13-[1][2]
2 4-Chloro-14-[1][2]
3 4-Bromo-15-[1][2]
4 4-Nitro111611[1][2]
5 4-Methoxy132514[1][2]
6 3,4,5-Trimethoxy---[1]
7 4-Methyl (p-tolyl)-12-[1]
Clotrimazole (Standard)212219[1][2]

Note: '-' indicates no significant activity or data not provided.

Experimental Protocols

The methodologies for the key antimicrobial screening experiments are detailed below.

Synthesis of 2-Aminobenzamide Derivatives

A general method for the synthesis of the title compounds involves the reaction of isatoic anhydride with a substituted aniline.[1]

Conventional Method: A solution of isatoic anhydride (1 equivalent) and the corresponding aromatic amine (1 equivalent) in dimethylformamide (DMF) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or benzene.[1]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1][2]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, at 37°C for 24 hours.

  • Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The microbial inoculum was uniformly spread over the surface of the agar plates.

  • Well Diffusion: Wells of 6 mm diameter were made in the agar plates using a sterile borer.

  • Application of Compounds: A solution of each test compound (typically 1 mg/mL in DMSO) was added to the wells. Standard antibiotics (Ampicillin and Tetracycline) and an antifungal agent (Clotrimazole) were used as positive controls, while DMSO served as a negative control.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 2-amino-N-arylbenzamide derivatives from isatoic anhydride.

G isatoic_anhydride Isatoic Anhydride dmf DMF, Heat isatoic_anhydride->dmf amine Substituted Aniline (R-NH2) amine->dmf product 2-Amino-N-arylbenzamide Derivative dmf->product

Caption: General synthesis of 2-amino-N-arylbenzamide derivatives.

Structure-Activity Relationship Insights

Based on the quantitative data, a simplified SAR model can be proposed. The electronic and steric properties of the substituent on the N-phenyl ring appear to influence the antimicrobial activity.

SAR cluster_scaffold 2-Amino-N-arylbenzamide Scaffold cluster_activity Antimicrobial Activity cluster_observations Key Observations scaffold Core Structure substituent N-Aryl Substituent (R) scaffold->substituent influences antibacterial Antibacterial substituent->antibacterial Modulates antifungal Antifungal substituent->antifungal Modulates obs1 Electron-donating groups (e.g., -OCH3) enhance activity. obs2 Electron-withdrawing groups (e.g., -NO2) also show good activity. obs3 Halogen substitution shows moderate activity.

Caption: Key structure-activity relationship observations for antimicrobial activity.

References

A Comparative Guide to Evaluating the Efficacy of 2-amino-N-(3,4-dimethylphenyl)benzamide Compounds: In Vitro vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of 2-amino-N-(3,4-dimethylphenyl)benzamide and its derivatives. Due to a lack of publicly available efficacy data for this specific compound, this document will utilize data for structurally related 2-aminobenzamide compounds to illustrate the comparative methodology. This guide outlines standardized experimental protocols and data presentation formats to facilitate objective evaluation.

Introduction to 2-Aminobenzamide Compounds

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been investigated for a range of therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The efficacy of these compounds can vary significantly between controlled laboratory settings (in vitro) and complex biological systems (in vivo). Understanding this disparity is crucial for the successful translation of promising compounds into clinical candidates.

In Vitro Efficacy Assessment

In vitro assays are fundamental for initial screening and characterization of the biological activity of a compound. These tests are typically rapid, high-throughput, and cost-effective, providing valuable preliminary data on a compound's potential.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of representative 2-aminobenzamide derivatives against various bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters.

Compound IDTarget OrganismGram StainInhibition Zone (mm)
Derivative 1 Bacillus subtilisPositive15
Staphylococcus aureusPositive18
Pseudomonas aeruginosaNegative12
Escherichia coliNegative14
Derivative 2 Bacillus subtilisPositive12
Staphylococcus aureusPositive16
Pseudomonas aeruginosaNegative10
Escherichia coliNegative11
Derivative 3 Aspergillus fumigatusN/A22
Saccharomyces cerevisiaeN/A19
Candida albicansN/A17
Clotrimazole (Control) Aspergillus fumigatusN/A20

Note: Data presented is representative of 2-aminobenzamide derivatives and not specific to this compound.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Objective: To determine the susceptibility of a panel of microorganisms to 2-aminobenzamide compounds.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well. A solvent control and a standard antibiotic/antifungal control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Agar Media inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Inhibition Zones incubate->measure_zones

In Vitro Antimicrobial Assay Workflow

In Vivo Efficacy Assessment

In vivo studies are essential to evaluate a compound's efficacy and safety in a whole living organism. These studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties, which cannot be obtained from in vitro assays alone.

Data Presentation: In Vivo Murine Infection Model

The following table illustrates how data from a murine infection model for a representative 2-aminobenzamide derivative could be presented.

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (CFU/g tissue)Percent Reduction in Bacterial Load
Vehicle Control N/AOral8.5 x 10⁷0%
Compound X 25Oral3.2 x 10⁶96.2%
50Oral9.1 x 10⁵98.9%
Vancomycin (Control) 20Intraperitoneal1.5 x 10⁵99.8%

Note: This data is hypothetical and serves as an example for a representative 2-aminobenzamide derivative.

Experimental Protocol: Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents.

Objective: To evaluate the in vivo antibacterial efficacy of a 2-aminobenzamide compound in a murine thigh infection model.

Materials:

  • Test compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Laboratory mice (e.g., BALB/c)

  • Neutropenia-inducing agent (e.g., cyclophosphamide)

  • Anesthetic

  • Syringes and needles

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.

  • Induction of Neutropenia: Induce neutropenia in mice by administering cyclophosphamide. This makes the mice more susceptible to infection.

  • Infection: Anesthetize the mice and inject a standardized inoculum of the bacterial strain directly into the thigh muscle.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (a known effective antibiotic).

  • Euthanasia and Tissue Collection: At the end of the study period (e.g., 24 hours post-treatment), euthanize the mice and aseptically collect the infected thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh tissue, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Calculate the mean bacterial load for each treatment group and determine the percent reduction compared to the vehicle control.

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_exp Infection & Treatment cluster_analysis Analysis acclimate Acclimate Mice induce_neutropenia Induce Neutropenia acclimate->induce_neutropenia infect Infect Thigh Muscle induce_neutropenia->infect treat Administer Compounds infect->treat euthanize Euthanize & Collect Tissue treat->euthanize homogenize Homogenize Tissue euthanize->homogenize enumerate Enumerate Bacteria (CFU) homogenize->enumerate G Hh Hedgehog Ligand Ptch1 Patched-1 Receptor Hh->Ptch1 binds Smo Smoothened Receptor Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits Gli Gli Transcription Factor Sufu->Gli inhibits Nucleus Nucleus Gli->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor 2-Aminobenzamide Derivative Inhibitor->Smo inhibits

Comparative Cross-Reactivity Analysis of a 2-Amino-N-phenylbenzamide-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a representative 2-amino-N-phenylbenzamide-based inhibitor. Due to the limited availability of public kinome-wide screening data for 2-amino-N-(3,4-dimethylphenyl)benzamide, this guide utilizes experimental data from a structurally related compound, CHMFL-ABL-053, which features a substituted benzamide core. This compound serves as a pertinent surrogate to illustrate the typical kinase selectivity profile of this chemical class. This guide presents quantitative data on kinase inhibition, a detailed experimental methodology for kinase assays, and a visualization of a key off-target signaling pathway to facilitate a comprehensive understanding of the compound's selectivity.

Introduction to 2-Aminobenzamide-Based Inhibitors

The 2-aminobenzamide scaffold is a recognized pharmacophore in the development of inhibitors targeting a variety of enzymes, including protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The N-phenylbenzamide moiety can be substituted at various positions to modulate potency and selectivity. Understanding the cross-reactivity of these inhibitors against a broad panel of kinases is essential for developing safe and effective therapeutics, as off-target effects can lead to unforeseen side effects.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of the surrogate compound, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), was evaluated against a panel of kinases. This analysis revealed potent inhibition of its primary target, BCR-ABL, along with significant activity against the off-target kinases SRC and p38.[1] The quantitative data for these interactions are summarized in Table 1, offering a clear comparison of the compound's potency against these key enzymes.

Kinase TargetCHMFL-ABL-053 IC50 (nM)Notes
ABL1 70Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1]
SRC 90Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[1]
p38 62Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[1]
Table 1: Comparative Inhibitory Activity of CHMFL-ABL-053.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for kinase inhibitors is a critical step in their characterization. A common method employed is a luminescence-based in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The resulting luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinases (e.g., ABL1, SRC, p38)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a multi-well plate, add the recombinant kinase enzyme to each well. Subsequently, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding a solution containing ATP and the specific substrate to each well. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes), ensuring the reaction is in the linear range.[1]

  • Signal Generation: Stop the kinase reaction and initiate the detection step by adding the kinase detection reagent. This reagent converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Off-Target Signaling Pathway: p38 MAPK

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2] The p38 MAPK pathway, in particular, is strongly activated by environmental stresses and inflammatory cytokines.[2] The off-target inhibition of p38 by 2-amino-N-phenylbenzamide-based compounds could have significant physiological consequences.

p38_MAPK_Pathway Stress Environmental Stress / Inflammatory Cytokines MAP3K MAPKKK (e.g., MEKK, MLK, ASK1) Stress->MAP3K MKK3_6 MAPKK (MKK3/6) MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Downstream Downstream Substrates (e.g., MK2, ATF-2, STAT1) p38->Downstream Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Response

Figure 1: A simplified diagram of the p38 MAPK signaling cascade.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is necessary to thoroughly evaluate the cross-reactivity of a novel inhibitor. The following workflow outlines the key stages in this process.

Cross_Reactivity_Workflow Compound 2-Amino-N-phenylbenzamide Derivative PrimaryScreen Primary Kinase Screen (Single High Concentration) Compound->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assays (IC50 Determination) HitID->DoseResponse Selectivity Selectivity Profile Generation DoseResponse->Selectivity Cellular Cellular Target Engagement & Off-Target Validation Selectivity->Cellular FinalProfile Comprehensive Cross-Reactivity Profile Cellular->FinalProfile

References

A Comparative Conformational Analysis of N-(3,4-dimethylphenyl)benzamide and N-(3,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the conformational similarities and differences between N-(3,4-dimethylphenyl)benzamide and N-(3,4-dichlorophenyl)benzamide, supported by crystallographic data.

The subtle interplay of substituent effects on the conformation of bioactive molecules is a cornerstone of rational drug design. This guide provides an objective comparison of the solid-state conformations of N-(3,4-dimethylphenyl)benzamide (N34DMPBA) and N-(3,4-dichlorophenyl)benzamide (N34DCPBA), two closely related benzanilide structures. The analysis is based on single-crystal X-ray diffraction data, offering precise insights into their three-dimensional structures.

Core Conformational Features

The primary conformational feature of note in both N-(3,4-dimethylphenyl)benzamide and N-(3,4-dichlorophenyl)benzamide is the orientation of the N-H bond of the amide linkage relative to the substituents on the aniline ring. In both structures, the N-H bond adopts an anti conformation with respect to the meta-substituent (the methyl group in N34DMPBA and the chloro group in N34DCPBA).[1] This shared conformational preference suggests that the electronic and steric nature of the substituents at the 3- and 4-positions of the aniline ring does not fundamentally alter this specific torsional arrangement in the crystal lattice.

The bond parameters in N-(3,4-dimethylphenyl)benzamide have been found to be similar to those in N-(3,4-dichlorophenyl)benzamide and other related benzanilides.[1] This indicates that the substitution of methyl groups for chloro atoms does not significantly perturb the bond lengths and angles within the core benzamide scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic and conformational parameters for N-(3,4-dimethylphenyl)benzamide and N-(3,4-dichlorophenyl)benzamide, derived from single-crystal X-ray diffraction studies.

ParameterN-(3,4-dimethylphenyl)benzamide (N34DMPBA)N-(3,4-dichlorophenyl)benzamide (N34DCPBA)
Chemical Formula C₁₅H₁₅NOC₁₃H₉Cl₂NO
Molecular Weight 225.28266.11
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pbca
Unit Cell Dimensions a = 9.1082(2) Å, b = 9.8123(2) Å, c = 28.5126(8) Åa = 9.3585(2) Å, b = 9.7851(2) Å, c = 25.1419(6) Å
N-H Bond Conformation anti to the meta-methyl group[1]anti to the meta-chloro group[1]
Dihedral Angle (Benzoyl-Anilide) 63.41(5)°61.0(1)°[2]
Amide-Benzoyl Dihedral Angle 20.5(1)°18.2(2)°[2]

Experimental Protocols

The conformational data presented were determined by single-crystal X-ray diffraction. The general experimental workflow for these analyses is outlined below.

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of Benzamide Derivative Purification Purification and Characterization Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Analysis Conformational Analysis Refinement->Analysis G A N-(3,4-dimethylphenyl)benzamide (N34DMPBA) C Single-Crystal X-ray Diffraction A->C B N-(3,4-dichlorophenyl)benzamide (N34DCPBA) B->C D Determination of 3D Structure (Bond lengths, angles, dihedral angles) C->D E Conformational Analysis D->E F Shared Feature: N-H bond is anti to meta-substituent E->F G Differing Feature: Slight variation in inter-ring dihedral angles E->G

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-amino-N-(3,4-dimethylphenyl)benzamide. The performance of this new method is objectively compared against two established alternative analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to support informed decisions on method selection for the analysis of this compound in various research and quality control settings.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While the newly developed HPLC-UV method offers a balance of performance and accessibility, HPLC-MS/MS is the gold standard for high-sensitivity applications, and GC-MS presents a viable, albeit potentially more complex, alternative.[1]

A summary of the key performance parameters for each method is presented below. These parameters were established through rigorous validation studies to ensure the reliability, accuracy, and precision of the results.[2]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data obtained from the validation of the new HPLC-UV method and its comparison with HPLC-MS/MS and GC-MS.

Table 1: Linearity and Range

ParameterNew HPLC-UV MethodAlternative: HPLC-MS/MSAlternative: GC-MS
Linearity Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.995

Table 2: Accuracy and Precision

ParameterNew HPLC-UV MethodAlternative: HPLC-MS/MSAlternative: GC-MS
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.5%95.3% - 103.5%
Precision (RSD%) < 2.0%< 1.5%< 5.0%

Table 3: Sensitivity

ParameterNew HPLC-UV MethodAlternative: HPLC-MS/MSAlternative: GC-MS
Limit of Detection (LOD) 0.03 µg/mL0.0003 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL0.5 µg/mL

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the alternative techniques are provided below.

1. New Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a diluent of methanol and water (50:50 v/v) to achieve a target concentration within the linear range.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.[3]

2. Alternative Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol.

    • Perform serial dilutions to create calibration standards and quality control samples in the appropriate biological matrix or solvent.

    • For biological samples, perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad™ 5500 System or equivalent.[4]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the sample solution.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Agilent 7890B GC with 5977B MS or equivalent.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

Mandatory Visualizations

The following diagrams illustrate the analytical method validation workflow and a qualitative comparison of the analytical methods discussed.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D Initiate Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Sensitivity (LOD & LOQ) G->H I Robustness H->I J System Suitability I->J K Routine Sample Analysis J->K Method Approved L Ongoing Method Performance Verification K->L

Caption: Workflow for Analytical Method Validation.

cluster_comparison Qualitative Method Comparison A New HPLC-UV Method + Good Linearity & Accuracy + Cost-Effective + Simple Operation - Moderate Sensitivity B Alternative: HPLC-MS/MS + Excellent Sensitivity & Selectivity + Wide Applicability - High Cost - Complex Operation A->B Higher Sensitivity Needed C Alternative: GC-MS + Good for Volatile Compounds + Established Libraries - May Require Derivatization - Less Suitable for Thermally Labile Compounds A->C Alternative for Volatile Analytes

Caption: Qualitative Comparison of Analytical Methods.

References

A Researcher's Guide to Comparative Docking of Benzamide Derivatives in Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico performance of various benzamide derivatives against key protein targets implicated in cancer and other diseases. By leveraging molecular docking studies, we can predict the binding affinities and interaction modes of these compounds, offering crucial insights for rational drug design and lead optimization. This document summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes key workflows to support further research.

Comparative Docking Performance of Benzamide Derivatives

Benzamide derivatives have been extensively studied as inhibitors for a range of protein targets, most notably Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARPs). The following tables summarize the comparative docking scores and biological activities of selected benzamide derivatives against these targets, providing a quantitative basis for comparison.

Table 1: Performance Against Histone Deacetylase (HDAC) Targets

Histone deacetylases are crucial enzymes in epigenetic regulation, making them a prime target in oncology. Benzamides, such as Entinostat (MS-275), act as zinc-binding groups that are key to their inhibitory action.[1] Molecular docking studies help elucidate the binding modes and affinities of novel benzamide derivatives compared to established inhibitors.[2][3][4]

Compound/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)In-vitro Activity (IC50)Key Interacting ResiduesReference
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) HDAC2-83.7Not ReportedCys156, His146, Gly154[4]
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18) HDAC2-81.6Not ReportedCys156, His146, Gly154[4]
Compound 12b HDAC1/2Not Reported3.8 µMASP104, HIS33, PRO34, PHE155[3]
MS-275 (Entinostat) HDAC2-40.4Reference CompoundCys156, His146, Gly154[4]
SAHA (Vorinostat) HDAC2-42.5Reference CompoundCys156, His146, Gly154[4]
Table 2: Performance Against Poly(ADP-ribose) Polymerase (PARP) Targets

PARP enzymes are vital for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, like those with BRCA mutations.[5] Many potent PARP inhibitors utilize a benzamide scaffold to mimic the nicotinamide portion of the natural substrate, NAD+.[5][6][7]

Compound/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)In-vitro Activity (IC50)Key Interacting ResiduesReference
Compound 23f (Urea-based benzamide) PARP-1Not Reported5.17 nMNot Specified[8]
Compound 27f (Urea-based benzamide) PARP-1Not Reported6.06 nMNot Specified[8]
Compound 3d (Quinolin-8-yl benzamide) PARP-1-52.04Similar to OlaparibNot Specified[9]
Compound 3e (Quinolin-8-yl benzamide) PARP-1-50.23Similar to OlaparibNot Specified[9]
Olaparib PARP-1-57.76Reference CompoundNot Specified[9]

Visualizing Key Processes in Drug Discovery

To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and the signaling pathway associated with PARP inhibition.

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage p1 Select Target Protein (e.g., PARP-1, HDAC1) p2 Retrieve 3D Structure (from PDB) p1->p2 p3 Prepare Protein (Remove water, add hydrogens) p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 l1 Design/Select Ligands (Benzamide Derivatives) l2 Generate 3D Conformations & Energy Minimization l1->l2 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock, Glide) d1->d2 d3 Score & Rank Poses (Binding Energy, Docking Score) d2->d3 d4 Analyze Interactions (H-bonds, Pi-stacking) d3->d4 r1 Identify Lead Compounds for Further Validation d4->r1

Caption: A generalized workflow for molecular docking studies.

G dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp recruits ber Base Excision Repair (BER) Recruitment & Scaffolding parp->ber activates no_repair Inhibition of BER parp->no_repair repair DNA Repair & Cell Survival ber->repair leads to inhibitor Benzamide-based PARP Inhibitor inhibitor->parp blocks dsb Replication Fork Collapse -> Double-Strand Break (DSB) no_repair->dsb leads to apoptosis Apoptosis in HRR-Deficient Cells dsb->apoptosis triggers

Caption: Signaling pathway of PARP inhibition by benzamide derivatives.

Standard Experimental Protocol for Molecular Docking

The following protocol outlines a generalized methodology for performing comparative molecular docking studies based on common practices cited in the literature.[10][11][12][13]

1. Preparation of the Target Protein Receptor:

  • Source: The three-dimensional crystal structure of the target protein (e.g., HDAC2, PARP-1) is retrieved from a public repository like the Protein Data Bank (PDB).[10]

  • Cleaning: The protein structure is prepared by removing all non-essential components, such as water molecules, co-crystallized ligands, and any co-factors not essential for the binding interaction.[13]

  • Optimization: Hydrogen atoms are added to the protein structure. The protein then undergoes energy minimization using a force field (e.g., CHARMm, MMFF94) to relieve any steric clashes and optimize its geometry.[10][11]

2. Preparation of the Ligands (Benzamide Derivatives):

  • Structure Generation: The 2D structures of the benzamide derivatives are drawn using chemical drawing software (e.g., ChemDraw, ACD/ChemSketch).

  • Conversion and Optimization: These 2D structures are converted into 3D models. Each ligand's geometry is then optimized and its energy is minimized to obtain a stable, low-energy conformation.[10]

3. Molecular Docking Procedure:

  • Binding Site Definition: A binding pocket on the target protein is identified. This is typically the known active site where the natural substrate binds. A grid box is generated around this site to define the specific three-dimensional space where the docking algorithm will search for viable binding poses.[12]

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, CDOCKER) is used to systematically place each prepared ligand into the defined binding site of the receptor.[11][12] The software samples a vast number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking algorithm calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding (often reported in kcal/mol). The pose with the most favorable (i.e., lowest) score is typically considered the most likely binding mode.[13]

  • Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized native ligand (if available) is removed from the protein and then re-docked. The protocol is considered reliable if the software can accurately reproduce the original binding pose, typically measured by a low Root Mean Square Deviation (RMSD) value.[11]

4. Post-Docking Analysis:

  • The top-ranked poses are visually inspected to analyze the specific molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.[2] This analysis helps to rationalize the observed binding affinities and provides crucial information for designing more potent and selective inhibitors.[3]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-amino-N-(3,4-dimethylphenyl)benzamide was not located. The following guidance is based on safety data for structurally similar benzamide compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This chemical should be handled as a hazardous substance.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound should be handled with care. Potential hazards may include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][4]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be treated as a hazardous waste procedure.

  • Waste Identification and Collection:

    • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.[3]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Waste Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and indicate the solvent if it is in a solution.[3]

    • Include appropriate hazard symbols (e.g., harmful, irritant).

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area away from general laboratory traffic.[3]

  • Disposal Arrangement:

    • The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal contractor.[3][5]

    • Contact your institution's EHS department to arrange for pickup and proper disposal.[3]

    • Do not discharge to sewer systems.[6]

Quantitative Data for Structurally Similar Compounds

The following table summarizes quantitative data for related benzamide compounds to provide an indication of their physical and chemical properties.

Property2-AminobenzamideBenzamideN,N-Dimethylbenzamide
CAS Number 88-68-655-21-0611-74-5
Melting Point 125 - 128 °C132.5 °CNot Available
Boiling Point Not Available288 °CNot Available
Flash Point 198 °CNot AvailableNot Available
Autoignition Temperature 590 °CNot AvailableNot Available

Data sourced from Safety Data Sheets for the respective compounds.[7][8]

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are beyond the scope of this disposal guide. Please refer to your specific research protocols for experimental details.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal A Generate Waste (Solid or Liquid) B Is waste solid or liquid? A->B C Collect in labeled, sealed container for solids B->C Solid D Collect in labeled, sealed, compatible container for liquids B->D Liquid E Label container: 'Waste this compound' + Hazard Symbols C->E D->E F Store in designated hazardous waste area E->F G Contact Institutional EHS for waste pickup F->G I Do NOT dispose down the drain F->I H Arrange for disposal via approved hazardous waste contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-amino-N-(3,4-dimethylphenyl)benzamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, including 2-amino-N-(2-methylphenyl)benzamide, 2-aminobenzamide, and 3-amino-N-(2,3-dimethylphenyl)benzamide, and general best practices for handling hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to perform a risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Profile (Based on Analogous Compounds)

Based on data from structurally similar aromatic amides, this compound should be handled as a hazardous substance with the following potential hazards:

Hazard ClassPotential Hazard Statement
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationMay cause skin irritation.[2]
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.[2][3]
Germ Cell MutagenicitySuspected of causing genetic defects.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn at all times when handling this compound.[4][5][6]

PPE CategoryEquipment Specification
Eye and Face Protection Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of splashing.[7][8]
Hand Protection Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of contaminated gloves immediately after use.[8][9][10]
Skin and Body Protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[7][9][10]
Respiratory Protection If handling the powder outside of a certified chemical fume hood or in an area with inadequate ventilation where dust formation is likely, a NIOSH-approved respirator is required.[8][10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][9]

2. Weighing and Dispensing:

  • To minimize dust formation, weigh the compound carefully.

  • Use non-sparking tools to prevent ignition.[9][11]

  • Clean any spills immediately according to the accidental release measures outlined below.

3. Solution Preparation:

  • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath for cooling.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly dispose of contaminated PPE.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][9]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][3]

    • Do not use compressed air for cleaning.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste.

1. Waste Identification and Collection:

  • Collect waste solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[8]

  • For liquid waste (solutions), collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic until pickup.

3. Final Disposal:

  • The primary method of disposal for this type of chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][9]

  • Contact your institution's EHS department to arrange for pickup and proper disposal by a certified hazardous waste contractor.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed when ready handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces & Glassware handling_dissolve->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disposal_collect Collect Solid & Liquid Waste cleanup_wash->disposal_collect Segregate waste disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.